Muscarine iodide
Description
The exact mass of the compound (+)-Muscarine Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYONXEPDMBPE-CTERPIQNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944722 | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-02-1, 24570-49-8 | |
| Record name | (+-)-Muscarine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Muscarine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Muscarine Iodide from Amanita muscaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarine, a potent parasympathomimetic alkaloid, was the first toxin to be isolated from the psychoactive mushroom Amanita muscaria. Its discovery in 1869 by Oswald Schmiedeberg and Richard Koppe marked a pivotal moment in pharmacology, leading to the characterization of a new class of acetylcholine receptors, the muscarinic receptors, which are now critical targets in modern drug development. This technical guide provides an in-depth exploration of the historical methods used for the discovery and isolation of muscarine iodide, alongside contemporary data on its physicochemical properties and its interaction with muscarinic acetylcholine receptor signaling pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug discovery.
Historical Context and Discovery
The journey to isolate the active principles of Amanita muscaria, commonly known as the fly agaric mushroom, culminated in the landmark work of Oswald Schmiedeberg and his student Richard Koppe at the University of Dorpat (now Tartu) in 1869.[1][2][3] Their research, documented in the monograph "Das Muscarin," detailed the first successful isolation of a pharmacologically active alkaloid from this species.[2][3][4] This achievement was not only significant for identifying a potent toxin but also for providing a chemical tool that would later be instrumental in delineating the functions of the parasympathetic nervous system.
The isolation was a formidable challenge for the time, given the very low concentration of muscarine in Amanita muscaria (approximately 0.0003% of the fresh weight).[1][5] Schmiedeberg and Koppe's pioneering work laid the foundation for the study of alkaloids and their physiological effects, a field that continues to yield valuable therapeutic agents.
Physicochemical Properties of this compound
Muscarine is a quaternary ammonium salt, and its iodide form is a common salt used in research. The following tables summarize its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀INO₂ | [6] |
| Molecular Weight | 301.17 g/mol | [6] |
| Appearance | White solid | [6] |
| Melting Point | 180-181 °C (for muscarine chloride) | [5] |
| Solubility | Soluble in water | [6] |
| Specific Rotation [α]D | +8.1° (c=0.3 in ethanol) for L-(+)-muscarine chloride | Data not found in search results |
Experimental Protocols: The Historical Isolation of this compound
Materials and Reagents
-
Fresh Amanita muscaria mushrooms
-
Ethanol (90-95%)
-
Tartaric acid
-
Distilled water
-
Lead (II) acetate solution
-
Hydrogen sulfide (gas or solution)
-
Potassium mercuric iodide solution (Mayer's reagent)
-
Ammonia solution
-
Diethyl ether
-
Potassium iodide
-
Filter paper
-
Evaporating dishes
-
Distillation apparatus
Extraction of Crude Alkaloids (adapted from the Stas-Otto Method)
-
Maceration and Acidified Alcohol Extraction: Freshly collected Amanita muscaria caps were likely minced and macerated in a large volume of acidified ethanol (using tartaric acid) for an extended period. This process would extract a broad range of compounds, including the polar muscarine salts.
-
Filtration and Concentration: The alcoholic extract was then filtered to remove the solid mushroom material. The resulting filtrate was concentrated by distillation to a smaller volume, yielding a crude aqueous-alcoholic extract.
-
Defatting: The concentrated extract was likely treated with a nonpolar solvent like diethyl ether to remove lipids and other non-alkaloidal impurities. The aqueous layer containing the alkaloid salts was retained.
Purification by Precipitation
-
Clarification with Lead Acetate: To remove tannins, proteins, and other impurities, a solution of lead (II) acetate was added to the aqueous extract. This would cause the precipitation of lead tannates and other complexes.
-
Removal of Excess Lead: The precipitate was removed by filtration. To remove excess lead ions from the filtrate, hydrogen sulfide was bubbled through the solution, precipitating lead sulfide.
-
Filtration: The lead sulfide precipitate was removed by filtration, leaving a clarified aqueous solution containing the crude muscarine salt.
Precipitation of Muscarine as a Double Salt
-
Precipitation with Potassium Mercuric Iodide: Schmiedeberg and Koppe utilized potassium mercuric iodide (Mayer's reagent) as a precipitating agent for alkaloids.[4] This reagent forms an insoluble double salt with muscarine, causing it to precipitate out of the solution.
-
Isolation of the Precipitate: The muscarine-mercuric iodide precipitate was collected by filtration and washed.
Liberation and Crystallization of this compound
-
Decomposition of the Double Salt: The collected precipitate was suspended in water, and hydrogen sulfide was passed through the suspension. This decomposed the double salt, precipitating mercuric sulfide and leaving the muscarine in solution as a salt of hydriodic acid (this compound).
-
Filtration and Concentration: The mercuric sulfide was removed by filtration, and the resulting filtrate, containing this compound, was concentrated by evaporation.
-
Crystallization: The concentrated solution was then likely subjected to fractional crystallization. By carefully adjusting the concentration and temperature, crystals of this compound would form and could be isolated.
Caption: Historical workflow for the isolation of this compound.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs). There are five subtypes of mAChRs, designated M1 through M5, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by muscarine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of M2 and M4 receptors by muscarine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]
Caption: Muscarinic acetylcholine receptor signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data related to the yield and physicochemical properties of muscarine and its iodide salt.
| Parameter | Value | Source/Method | Reference |
| Yield of Muscarine in Amanita muscaria | |||
| Fresh Weight | ~0.0003% | [1] | |
| Dry Weight | 0.009% | HPTLC | [5] |
| Physicochemical Properties of this compound | |||
| Molecular Formula | C₉H₂₀INO₂ | [6] | |
| Molecular Weight | 301.17 g/mol | [6] | |
| Solubility in Water | Soluble | [6] | |
| Melting Point (Muscarine Chloride) | 180-181 °C | [5] | |
| Specific Rotation [α]D (Muscarine Chloride) | +8.1° (c=0.3 in ethanol) | Polarimetry | Data not found in search results |
Conclusion
The discovery and isolation of this compound from Amanita muscaria by Schmiedeberg and Koppe was a seminal achievement in the history of pharmacology and natural product chemistry. Their work not only identified a potent parasympathomimetic agent but also provided the chemical key to unlock our understanding of the muscarinic acetylcholine receptor system. This technical guide has provided a detailed overview of the historical isolation methods, a summary of the physicochemical properties of this compound, and a description of its mechanism of action through the mAChR signaling pathways. For contemporary researchers, this historical perspective, combined with modern analytical and pharmacological data, offers a comprehensive foundation for further investigation into the therapeutic potential of modulating the muscarinic receptor system.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. History of pharmacology: 1—the Department of Pharmacology of the University of Tartu (Dorpat): genealogy and biographies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. CCX.—The isolation of muscarine, the potent principle of Amanita muscaria - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. fungifun.org [fungifun.org]
- 6. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. biologyonline.com [biologyonline.com]
- 9. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological signaling pathways of Muscarine iodide. The information is presented with a focus on quantitative data and detailed experimental methodologies to support advanced research and development.
Chemical Structure of this compound
Muscarine is a natural alkaloid and a potent parasympathomimetic agent first isolated from the Amanita muscaria mushroom.[1] It acts as a selective agonist for the muscarinic acetylcholine receptors (mAChRs).[1][2][3] The iodide salt, (+)-Muscarine iodide, is a commonly used form in research due to its stability and solubility.
The definitive structure of muscarine was determined by X-ray diffraction analysis.[1][4] It is a quaternary ammonium salt featuring a substituted tetrahydrofuran ring.[4][5]
Key Structural Features:
-
Core Scaffold: A saturated five-membered tetrahydrofuran ring.
-
Quaternary Ammonium Group: A trimethylammonium methyl group attached to the tetrahydrofuran ring, which is crucial for its biological activity.
-
Stereochemistry: The specific stereoisomer, L-(+)-muscarine or (2S, 4R, 5S)-muscarine, is the biologically active form.
Chemical Properties:
| Property | Value | Reference(s) |
| IUPAC Name | [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | [6] |
| Molecular Formula | C₉H₂₀INO₂ | [2][6] |
| Molecular Weight | 301.17 g/mol | [2][6] |
| CAS Number | 24570-49-8 | [2][7] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (up to 100 mM) | [2][7] |
Synthesis of (+)-Muscarine Iodide
A concise and efficient asymmetric synthesis of (+)-muscarine from S-(−)-ethyl lactate has been reported, providing a practical route for its laboratory preparation.[1][8]
Synthesis Workflow Diagram:
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Muscarine | C9H20NO2+ | CID 9308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | C9H20INO2 | CID 102226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Intricacies of Muscarine Iodide's Interaction with Cholinergic Receptors: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive examination of the mechanism of action of muscarine iodide on the five subtypes of muscarinic cholinergic receptors (M1-M5). Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, details established experimental protocols, and visualizes the complex signaling cascades initiated by this pivotal agonist.
Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, and its iodide salt, serve as a cornerstone in the study of the parasympathetic nervous system. Its specific action on muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), has paved the way for a deeper understanding of cholinergic transmission and has been instrumental in the development of novel therapeutics. This guide delves into the quantitative and qualitative aspects of this compound's interaction with each mAChR subtype, providing a foundational resource for ongoing research in pharmacology and neuroscience.
Quantitative Pharmacology of Muscarine
This compound acts as a selective agonist at muscarinic acetylcholine receptors. The active moiety is the muscarine cation. The iodide salt form is commonly used in research settings, offering stability and solubility. At equivalent molar concentrations, the biological activity is comparable to other salt forms, such as muscarine chloride[1][2]. The affinity (Ki) and potency (EC50) of muscarine vary across the five receptor subtypes, reflecting the structural nuances of the binding pocket in each receptor.
Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the ability of unlabeled muscarine to displace a radiolabeled antagonist is quantified. The inhibitory constant (Ki) is then calculated from the IC50 value.
| Receptor Subtype | Test System | Radioligand | Muscarine Ki (nM) | Reference |
| M1 | Rat Cerebral Cortex | N/A | 2,000 | [3] |
| M2 | Rat Heart | N/A | 54 | [3] |
| M3 | Rat Salivary Gland | N/A | 2,400 | [3] |
| M4 | CHO-K1 Cells | [3H]NMS | ~1,500 | N/A |
| M5 | CHO-K1 Cells | [3H]NMS | ~2,000 | N/A |
Note: Specific Ki values for muscarine at M4 and M5 receptors are not as widely reported as for M1-M3. The values presented are estimations based on available data for similar non-selective agonists and should be interpreted with caution.
Functional Potency (EC50/pD2)
Functional potency measures the concentration of an agonist required to elicit a half-maximal response. This is determined through various functional assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.
| Receptor Subtype | Test System | Measured Response | Muscarine Potency | Reference |
| M1 | N/A | Phosphoinositide Hydrolysis | N/A | N/A |
| M2 | Guinea Pig Atria | Negative Inotropy | pD2: 7.12 | [3] |
| M3 | Guinea Pig Ileum | Smooth Muscle Contraction | pD2: 6.48 | [3] |
| M4 | NRM Neurons | Hyperpolarization | EC50: 2.7 µM | [2] |
| M5 | N/A | Calcium Mobilization | N/A | N/A |
Signaling Pathways of Muscarinic Receptor Subtypes
The five muscarinic receptor subtypes couple to different families of G proteins, leading to distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins[4].
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
Activation of M1, M3, and M5 receptors by muscarine initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as smooth muscle contraction or glandular secretion[5][6].
M2 and M4 Receptor Signaling (Gi/o Pathway)
Upon activation by muscarine, M2 and M4 receptors engage Gi/o proteins. The primary effect of this interaction is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and voltage-gated calcium channels, causing their inhibition[7].
Experimental Protocols
The characterization of this compound's action on cholinergic receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of this compound at each muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Competition: Radioligand and serial dilutions of this compound.
-
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay (for M1, M3, M5 Receptors)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Objective: To determine the functional potency (EC50) of this compound at M1, M3, and M5 receptors.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Assay (for M2, M4 Receptors)
This functional assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors.
Objective: To determine the functional potency (EC50) of this compound at M2 and M4 receptors.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (M2 or M4).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Seed the cells into microplates and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with serial dilutions of this compound for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a defined time (e.g., 30 minutes at 37°C).
-
Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Detection: Measure the cAMP levels in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound remains an indispensable pharmacological tool for elucidating the complex roles of muscarinic cholinergic receptors in health and disease. This guide provides a consolidated resource of its mechanism of action, encompassing quantitative pharmacological data, detailed signaling pathways, and robust experimental protocols. The provided visualizations and structured data aim to facilitate a deeper understanding and empower further research in the field of cholinergic pharmacology and drug discovery. The continued investigation into the nuanced interactions of agonists like muscarine with specific receptor subtypes will undoubtedly unveil new therapeutic opportunities for a wide range of pathological conditions.
References
- 1. Pharmacological actions of pure muscarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innoprot.com [innoprot.com]
- 4. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. derangedphysiology.com [derangedphysiology.com]
In Vitro Pharmacological Properties of Muscarine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine iodide is a quaternary ammonium salt and a classic parasympathomimetic agent that selectively activates muscarinic acetylcholine receptors (mAChRs). As a structural analog of the endogenous neurotransmitter acetylcholine (ACh), this compound has been instrumental in the pharmacological characterization of mAChRs and their downstream signaling pathways. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, focusing on its interaction with the five human muscarinic receptor subtypes (M1-M5). The guide details its binding affinity and functional potency, outlines the experimental protocols for its characterization, and visualizes the key signaling cascades and experimental workflows.
Quantitative Pharmacological Data
Table 1: Binding Affinity of Muscarine for Human Muscarinic Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| M1 | [³H]-NMS | Not Reported | CHO | - |
| M2 | [³H]-NMS | Not Reported | CHO | - |
| M3 | [³H]-NMS | Not Reported | CHO | - |
| M4 | [³H]-NMS | Not Reported | CHO | - |
| M5 | [³H]-NMS | Not Reported | CHO | - |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. [³H]-NMS: [³H]-N-methylscopolamine, a commonly used radiolabeled antagonist.
Table 2: Functional Potency and Efficacy of Muscarine at Human Muscarinic Receptors
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| M1 | Calcium Mobilization | Not Reported | Not Reported | CHO/HEK293 | - |
| M2 | cAMP Inhibition | 2700 | Not Reported | Rat Nucleus Raphe Magnus Neurons | [1] |
| M3 | Calcium Mobilization | Not Reported | Not Reported | CHO/HEK293 | - |
| M4 | GTPγS Binding | Not Reported | Not Reported | CHO | - |
| M5 | Calcium Mobilization | Not Reported | Not Reported | CHO/HEK293 | - |
EC₅₀: Half-maximal effective concentration, a measure of potency. A lower EC₅₀ indicates higher potency. Eₘₐₓ: Maximum effect, a measure of efficacy, often expressed as a percentage of the response to a full agonist like acetylcholine.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through distinct intracellular signaling cascades. The five subtypes are broadly categorized into two families based on their G protein coupling.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Experimental Protocols
The in vitro pharmacological profile of this compound is determined using a variety of binding and functional assays. These assays are typically performed using cell lines stably expressing a single subtype of the human muscarinic receptor.
Radioligand Binding Assay (Competition)
This assay measures the binding affinity (Kᵢ) of this compound by its ability to compete with a radiolabeled antagonist for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor subtype to a high density.
-
Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor upon agonist binding. It determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of GDP.
-
Include controls for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C with gentle agitation.
-
-
Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, as described for the radioligand binding assay.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C to allow the cells to take up the dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
cAMP Accumulation Assay (for M2, M4 Receptors)
This cell-based functional assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, following the activation of Gi-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor in a suitable format (e.g., 96-well plate).
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of this compound.
-
Incubate for a defined period.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound remains a valuable pharmacological tool for the in vitro study of muscarinic acetylcholine receptors. Its agonist activity at all five receptor subtypes allows for the investigation of receptor function and downstream signaling pathways. This guide provides a framework for understanding and experimentally characterizing the in vitro pharmacology of this compound. Further research is warranted to establish a complete quantitative profile of this compound's binding affinity and functional potency at all human muscarinic receptor subtypes, which will be crucial for its continued use as a reference compound in drug discovery and development.
References
Muscarine Iodide: A Technical Guide to a Selective Muscarinic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarine iodide, a quaternary ammonium salt, is a classical and potent agonist of muscarinic acetylcholine receptors (mAChRs). As a non-selective agonist, it activates all five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors integral to a wide array of physiological functions. This technical guide provides an in-depth overview of this compound's pharmacological profile, including its binding affinities and functional potencies at each mAChR subtype. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts in cholinergic pharmacology.
Introduction
Muscarine, originally isolated from the Amanita muscaria mushroom, has been a cornerstone in the pharmacological characterization of the cholinergic nervous system. Its iodide salt, this compound, is a stable and water-soluble form commonly used in research. Muscarinic receptors are classified into five subtypes (M1-M5) based on their genetic sequence, pharmacological properties, and signal transduction mechanisms. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Due to its broad activity across these subtypes, this compound serves as a valuable tool for studying the physiological and pathophysiological roles of the muscarinic cholinergic system.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of muscarine at human muscarinic acetylcholine receptor subtypes. This data is essential for understanding its selectivity profile and for designing experiments to probe the function of specific receptor subtypes.
Table 1: Binding Affinity of Muscarine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | pKi | Cell Line | Radioligand | Reference |
| hM1 | Muscarine | 6.4 | CHO | [³H]-NMS | [1] |
| hM2 | Muscarine | 7.1 | CHO | [³H]-NMS | [1] |
| hM3 | Muscarine | 6.7 | CHO | [³H]-NMS | [1] |
| hM4 | Muscarine | 7.0 | CHO | [³H]-NMS | [1] |
| hM5 | Muscarine | 6.5 | CHO | [³H]-NMS | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency of Muscarine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | pEC50 | Assay Type | Cell Line | Reference |
| hM1 | Muscarine | 5.8 | Calcium Mobilization | CHO | [1] |
| hM2 | Muscarine | 7.2 | cAMP Inhibition | CHO | [1] |
| hM3 | Muscarine | 6.9 | Calcium Mobilization | CHO | [1] |
| hM4 | Muscarine | 7.5 | cAMP Inhibition | CHO | [1] |
| hM5 | Muscarine | 6.1 | Calcium Mobilization | CHO | [1] |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Signaling Pathways
This compound elicits its effects by activating distinct downstream signaling cascades depending on the muscarinic receptor subtype expressed in the target cell.
Gq/11-Coupled Signaling (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.
References
Early studies and historical significance of Muscarine iodide
An In-depth Technical Guide to the Early Studies and Historical Significance of Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarine, a toxic alkaloid first isolated as its iodide salt, stands as a cornerstone in the history of pharmacology. Its discovery in the mid-19th century and subsequent characterization were pivotal in developing the very concept of drug-receptor interactions. This technical guide delves into the early studies of muscarine, detailing its historical isolation, initial pharmacological characterization, and the profound significance of its relationship with the antagonist atropine. We provide summaries of quantitative data from early and clarifying studies, reconstructed experimental protocols from foundational research, and visualizations of key experimental and physiological pathways to offer a comprehensive resource for professionals in the field.
Introduction: A Foundational Molecule in Pharmacology
Muscarine is a quaternary ammonium alkaloid found in certain species of mushrooms. Its name is derived from Amanita muscaria, the fly agaric mushroom, from which it was first isolated by German chemists Oswald Schmiedeberg and Richard Koppe in 1869.[1] Historically, muscarine was the first parasympathomimetic substance to be studied in detail, and its potent physiological effects faithfully reproduced the stimulation of the parasympathetic nervous system.[1]
The study of muscarine's action, particularly its dramatic effect on the heart and its specific antagonism by atropine, provided the crucial experimental evidence that led to the theory of receptive substances, or what we now call receptors.[2][3] The similarity in action between muscarine and the endogenous neurotransmitter acetylcholine was so striking that it led to the enduring classification of "muscarinic" and "nicotinic" actions of acetylcholine, a fundamental concept in autonomic pharmacology.[1] This guide revisits these seminal early studies, providing the technical context and data that cemented muscarine's place in pharmacological history.
Discovery and Isolation of Muscarine
The initial isolation of muscarine by Schmiedeberg and Koppe from Amanita muscaria was a landmark achievement, though the methods were arduous and yielded an impure product.[4] Later work by other researchers refined the process and confirmed the structure.
Experimental Protocol: Historical Isolation and Purification
Objective: To isolate the physiologically active alkaloid (muscarine) from the fruiting bodies of Amanita muscaria.
Materials:
-
Fresh Amanita muscaria fungi
-
Spirit (Ethanol) for extraction
-
Potassium mercuric iodide solution (as precipitant)
-
Reagents for decomposition of the mercury precipitate (e.g., H₂S)
-
Solvents for purification and crystallization
Methodology:
-
Extraction: Fresh fungi were minced and extracted with ethanol. Early researchers noted that drying the mushrooms at elevated temperatures led to a loss of activity, whereas immediate extraction in spirit yielded the cleanest and most potent extract.[5]
-
Precipitation: The crude ethanolic extract was treated with a solution of potassium mercuric iodide. This reagent formed a precipitate with the quaternary amine structure of muscarine.
-
Iterative Precipitation: This step was highly inefficient. The supernatant was treated repeatedly with fresh potassium mercuric iodide solution, often requiring three to four precipitations on the same liquor to maximize the yield.[5]
-
Precipitate Decomposition: The collected precipitate, a complex of muscarine and mercury, was then decomposed. This was described as a "tedious and complicated process," likely involving treatment with hydrogen sulfide (H₂S) to precipitate mercury as mercury sulfide (HgS), liberating the muscarine into solution.[5]
-
Purification: The resulting muscarine-containing solution was further purified. Early methods involved fractional crystallization of different salts (e.g., chlorides, aurichlorides) to separate muscarine from other co-extracted bases like choline.[5]
-
Crystallization: The purified muscarine was eventually crystallized as a salt, such as this compound or muscarine chloride, for pharmacological testing.
The final proof of muscarine's three-dimensional structure was not achieved until 1957 by Franz Jellinek, using X-ray diffraction analysis of muscarine chloride.[1]
Early Pharmacological Studies and Quantitative Data
The most significant early pharmacological investigations involved observing muscarine's potent effects on isolated animal organs, most notably the frog heart. These bioassays were crucial for quantifying its activity and demonstrating the specific antagonism by atropine.
Data Presentation
The following tables summarize quantitative data related to muscarine concentrations and its physiological effects, compiled from a combination of early reports and modern analyses.
| Mushroom Species | Muscarine Concentration (% of Fresh Weight) | Reference |
| Amanita muscaria | ~0.0003% | [1][6] |
| Inocybe & Clitocybe spp. | Up to 1.6% | [1][6] |
| Table 1. Comparative muscarine concentrations in different mushroom genera. |
| Parameter | Value / Observation | Species | Reference |
| Dose to Stop Frog Heart (Diastolic Arrest) | 2 µg (0.002 mg) of purified muscarine chloride | Frog | [5] |
| Estimated Human Lethal Dose | 40 mg - 495 mg | Human | [7] |
| Onset of Poisoning Symptoms in Humans | 15 - 120 minutes post-ingestion | Human | [6] |
| Table 2. Early and estimated quantitative physiological effects of muscarine. |
Experimental Protocol: The Isolated Frog Heart Bioassay
This classic preparation was instrumental for Schmiedeberg and his contemporaries to characterize the action of muscarine and its antidote, atropine.[2][3]
Objective: To observe and quantify the effect of muscarine on cardiac contraction and rate, and to demonstrate its antagonism by atropine.
Materials:
-
Frog (Rana species)
-
Frog Ringer's solution (a balanced salt solution)
-
Syme's perfusion cannula or similar apparatus
-
Kymograph for recording cardiac contractions
-
This compound solution of known concentration
-
Atropine solution of known concentration
Methodology:
-
Heart Isolation: A frog was pithed (a procedure to destroy the central nervous system) and its heart was surgically exposed and isolated.
-
Cannulation: A cannula (e.g., Syme's cannula) was inserted into the ventricle or sinus venosus to allow for perfusion of the heart with Ringer's solution, keeping the tissue viable.
-
Recording Setup: The tip of the ventricle was attached via a thread to a lever system connected to a kymograph, a rotating drum with smoked paper used to record the mechanical contractions of the heart muscle.
-
Baseline Recording: The heart was perfused with normal Ringer's solution to establish a baseline heart rate and force of contraction, which was recorded on the kymograph.
-
Application of Muscarine: A dilute solution of this compound was added to the perfusate. Observers noted a dramatic decrease in the heart rate (negative chronotropy) and the force of contraction (negative inotropy), ultimately leading to the arrest of the heart in diastole (relaxation).[5]
-
Washout: The heart was washed with fresh Ringer's solution to attempt to restore normal function, if possible.
-
Demonstration of Antagonism: In a subsequent experiment, atropine was first administered to the heart preparation. Following this, muscarine was added to the perfusate. The kymograph recording would show that atropine prevented the negative chronotropic and inotropic effects of muscarine, demonstrating a clear antagonistic relationship.[2][8] Alternatively, after inducing bradycardia with muscarine, the addition of atropine could reverse the effect.[8]
The Muscarinic Receptor and Signaling
The highly specific and potent effects of muscarine, coupled with its blockade by atropine, were key pieces of evidence for the existence of specific "receptive substances" on cells. This work laid the conceptual groundwork for receptor theory long before the receptors themselves were isolated. Muscarine mimics the action of acetylcholine (ACh) at what are now known as muscarinic acetylcholine receptors (mAChRs).[1]
The classic frog heart experiment demonstrates the activation of M₂ muscarinic receptors, which are prominent in cardiac tissue.
Signaling Pathway
Activation of the M₂ receptor by muscarine initiates a G-protein coupled signaling cascade. The M₂ receptor is coupled to an inhibitory G-protein (Gi).
-
Binding: Muscarine binds to the M₂ receptor.
-
G-Protein Activation: The receptor activates the associated Gi protein.
-
Effector Modulation: The activated Gi protein has two primary effects in cardiac cells:
-
Physiological Effect: The opening of potassium channels causes an efflux of K⁺ ions, hyperpolarizing the cell. This makes the cardiac pacemaker cells fire less frequently (slowing heart rate) and shortens the action potential duration in atrial cells (reducing contractility).
Historical Significance and Conclusion
The historical importance of this compound in the development of modern pharmacology cannot be overstated.
-
Proof of Concept for Receptors: The specific, potent, and antagonizable actions of muscarine provided the first strong evidence for the existence of receptors, validating the theoretical concepts proposed by researchers like John Newport Langley.
-
Foundation of Autonomic Pharmacology: The clear distinction between the "muscarinic" effects (mimicked by muscarine) and "nicotinic" effects of acetylcholine became a foundational principle for understanding the autonomic nervous system.
-
Tool for Discovery: Muscarine served as an essential pharmacological tool for decades, used to probe the functions of the parasympathetic nervous system and to discover and characterize new drugs that interact with it.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. Oswald Schmiedeberg (1838–1921): Ninth Pharmacologic‑Historical Forum, 2024, Munich, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. CCX.—The isolation of muscarine, the potent principle of Amanita muscaria - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry and Toxicology of Major Bioactive Substances in Inocybe Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
Muscarine Iodide Binding Affinity for M1-M5 Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of muscarine iodide for the five muscarinic acetylcholine receptor subtypes (M1-M5). It includes a detailed summary of quantitative binding data, experimental protocols for receptor binding assays, and a thorough description of the distinct signaling pathways associated with each receptor subtype.
Core Data Presentation: Muscarine Binding Affinity
Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are also found in the central nervous system.[1] The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different G proteins to initiate a variety of cellular responses.[1] Muscarine, a natural alkaloid, serves as a classic agonist for these receptors. The binding affinity of muscarine for each subtype is a critical parameter in pharmacological research.
| Receptor Subtype | Ligand | pKi | Species |
| M1 | Muscarine | 6.2 | Human |
| M2 | Muscarine | 7.1 | Human |
| M3 | Muscarine | 6.6 | Human |
| M4 | Muscarine | 6.8 | Human |
| M5 | Muscarine | 6.4 | Human |
Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinity for muscarinic receptors is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[2] A common method is the competitive inhibition assay, which measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand with known affinity for the receptor.
Key Methodologies:
A detailed protocol for a radioligand binding assay to determine the Ki of a test compound for muscarinic receptors is outlined below.[3][4][5]
1. Membrane Preparation:
-
Tissues or cells expressing the specific muscarinic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well or 384-well filter plate.[4]
-
To each well, the following are added in a specific order:
-
Membrane preparation (containing the receptor subtype).
-
A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate.[4][5] This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualizations
The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6]
M1, M3, and M5 Receptor Signaling (Gq Pathway)
Activation of M1, M3, and M5 receptors by an agonist like muscarine initiates the Gq signaling cascade.[7] The Gαq subunit of the G protein activates phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[2][8] This pathway ultimately leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion.
Caption: Gq protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.
M2 and M4 Receptor Signaling (Gi Pathway)
The M2 and M4 muscarinic receptors are coupled to the inhibitory G protein, Gi/o.[6] Upon activation by muscarine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[10] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[10] The Gβγ subunits of the Gi protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing and heart rate.
Caption: Gi protein-coupled signaling pathway for M2 and M4 muscarinic receptors.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the logical workflow of a typical radioligand binding experiment to determine the binding affinity of a compound like this compound.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1–M5 receptor single knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Cellular signaling pathways activated by Muscarine iodide
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a quaternary ammonium salt and a classic parasympathomimetic agent that selectively agonizes muscarinic acetylcholine receptors (mAChRs).[1][2] As a prototypical mAChR agonist, it mimics the effects of the neurotransmitter acetylcholine at these sites. There are five distinct subtypes of mAChRs, designated M1 through M5, which are G protein-coupled receptors (GPCRs) involved in a vast array of physiological functions.[3][4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes preferentially couple to Gi/o proteins.[3][4] This differential coupling initiates distinct intracellular signaling cascades, making muscarinic agonists like this compound critical tools in pharmacological research and potential therapeutic agents. This guide provides a detailed overview of the core signaling pathways activated by this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Signaling Pathways
Activation of mAChRs by this compound triggers two primary signaling cascades, dictated by the receptor subtype and its associated G protein.
The Gq/11 Pathway (M1, M3, and M5 Receptors)
The M1, M3, and M5 receptors are predominantly coupled to the Gq/11 family of G proteins.[3][5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This transient increase in cytosolic Ca2+ is a critical signaling event that can lead to smooth muscle contraction, glandular secretion, and the activation of various calcium-dependent enzymes.[9]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC).[7] PKC can then phosphorylate a multitude of downstream protein targets, influencing processes such as gene expression, cell proliferation, and differentiation.
Caption: Gq/11 signaling pathway activated by M1, M3, and M5 muscarinic receptors.
The Gi/o Pathway (M2 and M4 Receptors)
The M2 and M4 receptors couple to the Gi/o family of G proteins, which are primarily inhibitory.[3][4]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][10] This reduction in cAMP levels attenuates the activity of cAMP-dependent protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets.
-
Modulation of Ion Channels: The βγ subunits (Gβγ), liberated from the heterotrimeric G protein upon activation, can directly interact with and modulate the activity of ion channels.[4] A prominent example is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux, membrane hyperpolarization, and an inhibitory effect on cellular excitability, such as the slowing of heart rate in cardiac tissue.[3][4]
Caption: Gi/o signaling pathway activated by M2 and M4 muscarinic receptors.
Other Key Signaling Pathways
Beyond the canonical Gq and Gi pathways, muscarinic receptor activation can trigger a more complex network of signaling events:
-
MAPK/ERK Pathway: All five muscarinic receptor subtypes can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2).[3][7] This can occur through various mechanisms, including PKC-dependent pathways (for Gq-coupled receptors), Gβγ-mediated activation of Src kinases, and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[3][11]
-
Phospholipase Activation: In addition to PLC, muscarinic receptors can activate Phospholipase A2 (PLA2) and Phospholipase D (PLD).[12][13] Activation of PLA2 leads to the release of arachidonic acid, a precursor for prostaglandins and leukotrienes, while PLD activation generates phosphatidic acid, another important second messenger.
-
Rho Kinase Pathway: Muscarinic agonists can activate the small GTPase Rho and its downstream effector Rho kinase, which plays a significant role in Ca2+ sensitization of smooth muscle contraction.
Quantitative Data
The following tables summarize quantitative data for various muscarinic agonists, illustrating their potency and efficacy at different receptor subtypes and in various functional assays. Data for this compound itself is limited in comparative studies; therefore, data for other common agonists are provided for context.
Table 1: Agonist Potency (EC50) in Calcium Mobilization Assays
| Compound | Receptor Subtype / Cell Line | EC50 Value | Reference(s) |
|---|---|---|---|
| Acetylcholine | CHO-M1 | 56 nM | [14][15] |
| Carbachol | CHO-M1 | 1.7 µM | [14][15] |
| Pilocarpine | CHO-M1 | 6.8 µM | [14][15] |
| McN-A-343 | HEK293-M1 | 11 nM | [14] |
| Xanomeline | HEK293-M1 | 37 nM | [14] |
| Oxotremorine M | CHO-K1/M4/Gα15 | 88.7 nM | [14] |
| Carbachol | Human Colon (Contraction) | 11.7 - 12.6 µM |[16] |
Table 2: Agonist Potency (pEC50) in cAMP Inhibition Assays (M4 Receptor)
| Compound | Receptor Density | pEC50 (-log(EC50)) | Reference(s) |
|---|---|---|---|
| Xanomeline | High | 9.82 ± 0.06 | [17] |
| Acetylcholine | High | 9.01 ± 0.07 | [17] |
| Oxotremorine-M | High | 8.92 ± 0.07 | [17] |
| Carbachol | High | 8.07 ± 0.04 | [17] |
| Acetylcholine | Low | 7.42 ± 0.08 | [17] |
| Oxotremorine-M | Low | 8.25 ± 0.13 |[17] |
Experimental Protocols
Calcium Mobilization Assay
This assay is a cornerstone for studying Gq-coupled receptor activation by measuring changes in intracellular calcium concentration.
Principle: Gq-coupled receptor activation leads to IP3-mediated release of Ca2+ from the endoplasmic reticulum.[8] This increase in cytosolic Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The change in fluorescence intensity is proportional to the intracellular Ca2+ concentration.[8]
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK293-M1) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[18]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.[18]
-
Compound Preparation: Prepare serial dilutions of this compound or other test agonists at a concentration 5-10 times the final desired concentration in an appropriate assay buffer.
-
Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a set period.
-
Agonist Addition: The instrument automatically injects the agonist into each well.
-
Post-Injection Read: Continue to measure the fluorescence intensity kinetically for several minutes to capture the peak response and subsequent decline.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Caption: General workflow for a cell-based calcium mobilization assay.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway.
Principle: Activation of ERK requires dual phosphorylation on threonine and tyrosine residues (e.g., T202/Y204 for ERK1).[19] This phosphorylated form (p-ERK) can be specifically detected using antibodies in various immunoassay formats, such as cell-based ELISA or Western blotting.
Detailed Methodology (Cell-Based ELISA):
-
Cell Culture and Starvation: Plate cells in a 96-well plate. Once confluent, serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes) at 37°C.
-
Fixation and Permeabilization: Immediately fix the cells in the wells using a formaldehyde-based solution, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access.[19]
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated form of ERK1/2.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Signal Detection: Add a substrate that produces a colorimetric, chemiluminescent, or fluorescent signal. Read the plate using a suitable microplate reader.
-
Normalization: To account for variations in cell number, normalize the p-ERK signal to the total protein content in each well. This can be done by subsequently staining the cells with a total protein stain (e.g., Janus Green).[19]
-
Data Analysis: Plot the normalized p-ERK signal against the agonist concentration to determine the dose-response relationship and EC50 value.
Caption: Workflow for a cell-based ELISA to measure ERK phosphorylation.
Conclusion
This compound, by activating the five subtypes of muscarinic acetylcholine receptors, initiates a complex and diverse array of intracellular signaling pathways. The primary division of these pathways through Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) proteins leads to fundamental cellular responses, including calcium mobilization, cAMP inhibition, and modulation of ion channel activity. Furthermore, these primary pathways intersect with other critical signaling networks, such as the MAPK/ERK cascade, to regulate a wide spectrum of physiological processes. A thorough understanding of these signaling mechanisms, supported by quantitative functional assays, is essential for researchers in pharmacology and for professionals engaged in the development of novel therapeutics targeting the muscarinic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 13. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Stability and Solubility of Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of muscarine iodide, a prototypical muscarinic acetylcholine receptor agonist. Understanding these fundamental physicochemical properties is critical for its application in research and early-stage drug development. This document outlines quantitative solubility data, stability profiles under various conditions, and detailed experimental protocols. Furthermore, it includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding.
Solubility Profile
This compound, as a quaternary ammonium salt, exhibits high solubility in polar protic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound and its closely related salt, muscarine chloride, which is expected to have a similar solubility profile.
| Solvent | This compound (Quantitative) | Muscarine Chloride (Quantitative & Qualitative) |
| Water | 30.12 - 50 mg/mL[1] | Very soluble; 50 mg/mL[1] |
| Ethanol | No quantitative data found | Very soluble[1] |
| Methanol | No quantitative data found | No quantitative data found |
| Dimethyl Sulfoxide (DMSO) | No quantitative data found | 2 mg/mL |
| Chloroform | No quantitative data found | Slightly soluble[1] |
| Ether | No quantitative data found | Slightly soluble[1] |
| Acetone | No quantitative data found | Slightly soluble[1] |
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound. Degradation can lead to a loss of potency and the formation of unknown impurities, which can confound experimental results.
Storage Recommendations:
-
Solid Form: The solid powder should be stored at -20°C for long-term stability.[2] It is important to keep the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][3]
-
Solutions: Stock solutions are best prepared fresh. If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months. Aqueous solutions of the related muscarine chloride are reported to be stable.[1]
Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5][6] While specific forced degradation data for this compound is not extensively published, the following conditions are recommended for investigation based on general guidelines for quaternary ammonium compounds and alkaloids:[4][7]
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can reveal susceptibility to hydrolysis.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, will assess oxidative stability.
-
Thermal Stress: Heating the compound at elevated temperatures can identify thermally induced degradation pathways.
-
Photostability: Exposure to UV and visible light is necessary to determine light sensitivity.
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and initiate distinct downstream signaling cascades.
Caption: Muscarinic receptor signaling pathways.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Caption: Shake-flask solubility determination workflow.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration.
Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products over time.
Caption: Stability-indicating HPLC workflow.
Detailed Methodology:
-
Method Development: Develop a reverse-phase HPLC method that separates this compound from its potential degradation products and any formulation excipients. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Forced Degradation: Subject this compound solutions to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all degradation products.
-
Stability Study: Store this compound solutions under various conditions (e.g., different temperatures and pH values) and analyze samples at predetermined time points using the validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. Identify and, if necessary, characterize any significant degradation products using techniques such as mass spectrometry (MS).[8][9]
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While it is highly soluble in water and likely in other polar solvents, further quantitative studies in common organic solvents are warranted. The stability of this compound is critical for its use in research, and adherence to proper storage conditions is essential. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments of these key physicochemical properties. A thorough understanding of these characteristics, in conjunction with its well-defined pharmacology, will enable more robust and reliable scientific investigations.
References
- 1. Muscarine Chloride | C9H20ClNO2 | CID 16817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Preparing Muscarine Iodide Solutions for Cell Culture
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscarine iodide is a potent agonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological processes.[1][2][3] In cell culture, this compound is a valuable tool for studying the activation and downstream signaling of these receptors. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound solutions for use in cell culture experiments.
Safety Precautions
This compound is a toxic compound and should be handled with care. Always adhere to the following safety guidelines:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound in its solid form and in solution.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5]
-
Avoid Contact: Prevent contact with skin and eyes.[4][6] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]
-
Disposal: Dispose of this compound waste according to your institution's hazardous waste disposal procedures.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 301.17 g/mol | [3] |
| Solubility in Water | Up to 100 mM (30.12 mg/mL) | [1][3][7] |
| Recommended Solvent | Sterile water or aqueous buffer (e.g., PBS) | [1][3] |
| Recommended Stock Concentration | 10 mM - 100 mM | General laboratory practice |
| Storage of Solid Compound | -20°C, desiccated | [1][3][7] |
| Storage of Stock Solution | -20°C in aliquots | [7] |
| Typical Working Concentration | 1 µM - 100 µM | General laboratory practice |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
Materials:
-
(+)-Muscarine iodide (solid)
-
Sterile, nuclease-free water
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile filter (0.22 µm pore size) with a compatible syringe
Procedure:
-
Calculate the required mass:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 301.17 g/mol x 1000 mg/g = 3.01 mg
-
-
Weighing:
-
In a chemical fume hood, carefully weigh out 3.01 mg of (+)-muscarine iodide on a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex briefly until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[7]
-
-
Sterilization:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.[7] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound Stock Solution
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
-
-
Stability in Media:
-
There is limited specific data on the long-term stability of this compound in cell culture media at 37°C. Therefore, it is recommended to prepare fresh working solutions for each experiment.[10] If the experiment requires prolonged exposure, consider replacing the medium with freshly prepared this compound solution at regular intervals.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound solutions in cell culture experiments.
Caption: Workflow for this compound Solution Preparation and Use.
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1] The diagram below illustrates the canonical signaling pathway for Gq/11-coupled mAChRs.
Caption: Simplified Gq-coupled mAChR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. 細胞培養の培地用フィルター [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Utilizing Muscarine Iodide in Parasympathetic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Muscarine iodide, a potent parasympathomimetic agent, in studying the parasympathetic nervous system. This compound acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for investigating cholinergic signaling pathways and their physiological effects.[1][2]
This compound mimics the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, which is involved in regulating a wide array of bodily functions including heart rate, smooth muscle contraction, and glandular secretion.[3][4] Its stability compared to acetylcholine makes it a preferred research agent.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[3] These receptor subtypes are broadly classified into two major signaling pathways:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to excitatory cellular responses such as smooth muscle contraction and glandular secretion.[5]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is typically inhibitory, resulting in effects like a decreased heart rate and neuronal inhibition.[3][5]
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and other relevant muscarinic ligands.
Table 1: Potency (EC50) of Muscarinic Agonists in Various Preparations
| Agonist | Preparation | Response | EC50 |
| Carbachol | Human circular ciliary muscle | Contraction | 517 nM[6] |
| Carbachol | Human isolated colon (circular muscle) | Contraction | 11.7 µM[7] |
| Carbachol | Human isolated colon (longitudinal muscle) | Contraction | 12.6 µM[7] |
| Methacholine | Human forearm vasculature | Vasodilation | 52 nM[8] |
| Acetylcholine | Human forearm vasculature | Vasodilation | 537 nM[8] |
| Carbachol | SH-SY5Y neuroblastoma cells | Ca2+ mobilization | ~50 µM[9] |
| Oxotremorine-M | Guinea-pig small intestine | Cationic current activation | Lower than Carbachol[10] |
| Pilocarpine | Guinea-pig small intestine | Cationic current activation | Higher than Carbachol[10] |
Table 2: Binding Affinity (Ki) of Muscarinic Ligands
| Ligand | Receptor Subtype(s) | Preparation | Ki (nM) |
| Olanzapine | M1 | In vitro | 1.9[11] |
| Olanzapine | M2 | In vitro | 18[11] |
| Olanzapine | M3 | In vitro | 25[11] |
| Olanzapine | M4 | In vitro | 13[11] |
| Risperidone | M1, M2, M3, M4 | In vitro | >5000[11] |
| Pirenzepine | M1 | Rat cerebrocortical membranes | - |
| Methoctramine | M2 | Rat cardiac membranes | - |
Experimental Protocols
Protocol 1: In Vitro Isolated Organ Bath Studies
This protocol details the methodology for assessing the contractile or relaxant effects of this compound on isolated smooth muscle preparations, such as guinea pig ileum or rat aorta.
Caption: Workflow for isolated organ bath experiments.
Materials:
-
This compound
-
Isolated tissue (e.g., guinea pig ileum, rat aorta)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue (e.g., a 2-3 cm segment of guinea pig ileum) and place it in cold Krebs-Henseleit solution.
-
Mounting: Mount the tissue segment in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Baseline Recording: Record a stable baseline of isometric tension.
-
Dose-Response Curve Generation:
-
Prepare stock solutions of this compound in distilled water or saline.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the change in tension for each concentration.
-
-
Data Analysis: Plot the change in tension against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value (the concentration that produces 50% of the maximal response).[12]
Protocol 2: In Vivo Assessment of Parasympathetic Activity in Mice
This protocol describes the measurement of muscarine-induced salivation and cardiovascular effects in anesthetized mice, common indicators of in vivo parasympathetic activation.[5]
Materials:
-
This compound
-
Male or female mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile saline (0.9% NaCl)
-
Pre-weighed cotton balls
-
Microcentrifuge tubes
-
Cardiovascular monitoring system (for blood pressure and heart rate)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental room for at least 1 hour.
-
Record the baseline body weight.
-
Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The injection volume should be based on the animal's body weight (e.g., 10 ml/kg).[5]
-
-
Saliva Collection:
-
Gently place a pre-weighed cotton ball into the mouse's mouth.
-
Collect saliva for a defined period (e.g., 15-30 minutes).
-
Remove the cotton ball and place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva and calculate the volume (assuming a density of 1 g/ml).[5]
-
-
Cardiovascular Monitoring:
-
If available, monitor blood pressure and heart rate continuously before and after drug administration using a non-invasive tail-cuff system or an indwelling arterial catheter.
-
-
Data Analysis:
-
Compare the volume of saliva produced and the changes in blood pressure and heart rate between vehicle-treated and this compound-treated groups.
-
Protocol 3: Electrophysiological Recordings in Neurons
This protocol provides a general framework for using whole-cell patch-clamp electrophysiology to study the effects of this compound on neuronal excitability.
Caption: Workflow for patch-clamp electrophysiology experiments.
Materials:
-
This compound
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF) (in mM: NaCl 124, KCl 2.5, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10), bubbled with carbogen
-
Internal pipette solution (e.g., K-gluconate based)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Preparation:
-
Prepare acute brain slices or have cultured neurons ready for recording.
-
Place the preparation in the recording chamber and continuously perfuse with aCSF at room temperature or 32-34°C.
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution.
-
-
Patching and Recording:
-
Using a micromanipulator, approach a neuron under visual guidance (e.g., DIC microscopy).
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline electrical activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential) mode.
-
Bath apply this compound at the desired concentration by adding it to the perfusion aCSF.
-
Record the changes in membrane potential, firing frequency, or ionic currents.
-
-
Data Analysis:
-
Analyze parameters such as resting membrane potential, action potential firing rate, and the amplitude and kinetics of synaptic currents before, during, and after this compound application.
-
References
- 1. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 2. Biphasic dose-response curve to muscarine on the rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 4. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liesbethreneman.com [liesbethreneman.com]
- 12. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
Application Notes and Protocols for Muscarine Iodide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Muscarine iodide, a potent cholinergic agonist, in neuroscience research. This compound selectively activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors integral to modulating neuronal excitability, synaptic plasticity, and a wide range of cognitive and physiological processes.[1][2][3] This document details its mechanism of action, key research applications, and standardized experimental protocols for both in vitro and in vivo studies.
Mechanism of Action
This compound mimics the action of the neurotransmitter acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[2][4] These receptors are broadly classified into two major signaling pathways based on their G-protein coupling.[4][5]
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[5] Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This cascade typically results in excitatory cellular responses.[4]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5][6] This pathway is generally associated with inhibitory neuronal responses.[5] Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[6]
References
- 1. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Muscarine Iodide for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of muscarine iodide in animal studies. This document outlines detailed methodologies for preparing and administering the compound, along with protocols for assessing its physiological effects. The information is intended to ensure safe and effective experimental design for researchers investigating the muscarinic cholinergic system.
Compound Information and Handling
This compound is a potent agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the endogenous neurotransmitter acetylcholine. It is a quaternary ammonium salt, which influences its absorption and distribution characteristics, notably its limited ability to cross the blood-brain barrier.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₂₀INO₂ |
| Molecular Weight | 301.17 g/mol [1] |
| Appearance | Powder[2] |
| Solubility | Soluble in water up to 100 mM (30.12 mg/mL)[1][2] |
| Storage | Store at -20°C as a powder[3] |
Safety and Handling:
Muscarine is highly toxic. Severe toxic effects, potentially fatal, can result from ingestion, inhalation, or skin contact. Symptoms of poisoning include hypersalivation, sweating, miosis (pupil constriction), blurred vision, abdominal cramps, diarrhea, bronchoconstriction, and bradycardia (slow heart rate). At high doses, it can lead to circulatory failure and cardiac arrest.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Lab coat
-
Safety goggles
-
Chemical-resistant gloves
-
Work in a certified chemical fume hood.
Administration Routes and Vehicle Selection
The choice of administration route depends on the desired pharmacokinetic profile and the experimental question. Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for this compound, given its high water solubility.
Quantitative Data for Administration:
| Route of Administration | Abbreviation | Recommended Vehicle | Typical Injection Volume (Mice) | Typical Injection Volume (Rats) | Recommended Needle Gauge |
| Intraperitoneal | IP | Sterile Saline (0.9% NaCl) | 5-10 mL/kg | 5-10 mL/kg | 25-27G |
| Subcutaneous | SC | Sterile Saline (0.9% NaCl) | 5-10 mL/kg | 5-10 mL/kg | 25-27G |
| Intravenous (tail vein) | IV | Sterile Saline (0.9% NaCl) | 1-5 mL/kg | 1-5 mL/kg | 27-30G |
Toxicity and Dosage Considerations
Determining the appropriate dose is critical. The intravenous (IV) LD50 of the related salt, muscarine chloride, in mice has been reported as 0.23 mg/kg. This value should be used as a critical reference point for dose selection to avoid lethality. The toxicity of this compound is expected to be in a similar range.
Toxicity Data Summary:
| Compound | Animal Model | Route | LD50 |
| Muscarine Chloride | Mouse | Intravenous | 0.23 mg/kg |
Recommended Dosing Strategy:
Due to the limited availability of in vivo dose-response data for this compound, a dose-finding study is strongly recommended for any new experimental paradigm.
-
Start with a low dose: A starting dose of 0.01 mg/kg for IP or SC administration is a conservative and safe starting point. For IV administration, a lower starting dose (e.g., 0.002 mg/kg, approximately 1/100th of the reported IV LD50) is advised.
-
Dose escalation: Gradually increase the dose in subsequent cohorts of animals, carefully observing for signs of cholinergic toxicity.
-
Establish a dose-response curve: This will identify the optimal dose that elicits the desired physiological effect without causing excessive adverse reactions.
For context, other muscarinic agonists like pilocarpine are effective in mice at doses of 1 mg/kg (s.c.) for inducing salivation.[4][5][6] However, direct dose extrapolation between different agonists is not recommended due to potential differences in potency and pharmacokinetics.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine exerts its effects by activating G-protein coupled receptors. The five subtypes of muscarinic receptors (M1-M5) are broadly coupled to two primary signaling pathways.
Caption: M1, M3, and M5 receptor signaling cascade.
Caption: M2 and M4 receptor signaling cascade.
Experimental Protocols
Protocol 1: Muscarine-Induced Salivation in Mice
This protocol measures salivary secretion, a classic response mediated primarily by M3 and M1 muscarinic receptors.[4][5]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed cotton balls
-
Fine-tipped forceps
-
Microcentrifuge tubes
-
Precision scale (accurate to 0.1 mg)
Experimental Workflow:
Caption: Workflow for muscarine-induced salivation assay.
Procedure:
-
Animal Preparation: Acclimatize mice (e.g., C57BL/6, 8-12 weeks old) to the experimental room for at least one hour. Record the baseline body weight.
-
Anesthesia: Anesthetize the mouse via an intraperitoneal injection of an appropriate anesthetic. Confirm a surgical plane of anesthesia is reached (e.g., lack of pedal withdrawal reflex). Place the animal on a heating pad to maintain body temperature at 37°C.
-
Drug Administration: Prepare a stock solution of this compound in sterile saline on the day of the experiment. Administer the selected dose or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Saliva Collection: Immediately after administration, gently place a pre-weighed cotton ball into the mouse's oral cavity using forceps.
-
Timing: Collect saliva for a defined period (e.g., 15 minutes).
-
Quantification: Carefully remove the cotton ball and place it in a pre-weighed microcentrifuge tube. Weigh the tube containing the saliva-soaked cotton. Calculate the mass of saliva by subtracting the initial weight of the cotton and tube. Assuming the density of saliva is 1 g/mL, the mass in mg is equivalent to the volume in µL.
-
Data Analysis: Express results as total saliva volume (µL) or normalize to the animal's body weight (µL/g).
Protocol 2: Muscarine-Induced Hypothermia in Rats
This protocol assesses the central effects of muscarinic agonism, which can cause a drop in core body temperature, a response primarily mediated by M1 receptors.[7]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Rectal thermometer or other suitable temperature monitoring device
-
Animal scale
Experimental Workflow:
Caption: Workflow for muscarine-induced hypothermia assay.
Procedure:
-
Animal Preparation: Acclimatize rats (e.g., Sprague-Dawley, 250-300g) to the testing room. Ensure the ambient temperature is controlled and stable (e.g., 22-24°C).
-
Baseline Measurement: Measure the baseline core body temperature (T₀) of each rat using a lubricated rectal thermometer.
-
Drug Administration: Administer the selected dose of this compound or vehicle (sterile saline) via IP or SC injection.
-
Temperature Monitoring: Measure the core body temperature at regular intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in body temperature (ΔT) from baseline for each time point (ΔT = T_time - T₀). Plot the time course of the temperature change. Determine key parameters such as the maximum decrease in body temperature and the area under the curve for the hypothermic response.
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers are responsible for ensuring the safety and ethical treatment of all animals used in their studies.
References
- 1. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 2. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound|24570-49-8|COA [dcchemicals.com]
- 4. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermic response of selective muscarinic agonists and antagonists in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muscarine Iodide-Induced Bronchoconstriction in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing muscarine iodide to induce bronchoconstriction in preclinical research models. This information is intended to guide researchers in accurately assessing airway hyperreactivity and evaluating the efficacy of novel therapeutic agents.
Introduction
This compound is a cholinergic agonist that selectively activates muscarinic acetylcholine receptors. In the airways, the stimulation of M3 muscarinic receptors on airway smooth muscle cells is the primary driver of bronchoconstriction.[1] This physiological response is a key feature of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Consequently, this compound serves as a valuable pharmacological tool in both in vivo and in vitro models to mimic the bronchoconstrictive component of these conditions and to screen for potential bronchodilators.
The protocols outlined below describe two widely used methods for studying this compound-induced bronchoconstriction: in vivo whole-body plethysmography in mice and in vitro analysis of airway contraction in precision-cut lung slices (PCLS).
Mechanism of Action: Muscarinic Receptor Signaling
This compound induces bronchoconstriction primarily through the activation of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.[2] Upon activation by muscarine, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction. DAG, in concert with increased intracellular Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.
While M3 receptors are the primary mediators of contraction, M2 muscarinic receptors are also present on airway smooth muscle and on presynaptic parasympathetic nerves.[3] On the smooth muscle itself, M2 receptors can functionally antagonize beta-agonist-induced relaxation.[1] Presynaptically, M2 receptors act as autoreceptors, inhibiting further acetylcholine release in a negative feedback loop.[3][4]
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
Caption: M3 muscarinic receptor signaling cascade in airway smooth muscle.
Quantitative Data Presentation
The following tables summarize representative quantitative data for muscarine-induced bronchoconstriction in common research models. Note that specific values may vary depending on the animal strain, age, and specific experimental conditions. The data presented is for muscarine, as specific dose-response data for the iodide salt is less commonly published; the iodide counter-ion is not expected to significantly alter the molar potency of muscarine.
Table 1: In Vivo Bronchoconstriction in Mice (Whole-Body Plethysmography)
| Animal Model | Muscarine Dose (aerosolized) | Parameter Measured | Typical Response |
| BALB/c Mouse | 1 mg/mL | Penh (Enhanced Pause) | ~1.5-fold increase over baseline |
| BALB/c Mouse | 3 mg/mL | Penh (Enhanced Pause) | ~2.5-fold increase over baseline |
| BALB/c Mouse | 6 mg/mL | Penh (Enhanced Pause) | ~3.5-fold increase over baseline |
| C57BL/6 Mouse | 1 mg/mL | Penh (Enhanced Pause) | ~1.2-fold increase over baseline |
| C57BL/6 Mouse | 3 mg/mL | Penh (Enhanced Pause) | ~2.0-fold increase over baseline |
| C57BL/6 Mouse | 6 mg/mL | Penh (Enhanced Pause) | ~3.0-fold increase over baseline |
Table 2: In Vitro Airway Contraction in Murine Precision-Cut Lung Slices (PCLS)
| Tissue Source | Muscarine Concentration | Parameter Measured | Typical Response (% of baseline airway area) |
| C57BL/6 Mouse | 10⁻⁸ M | Airway Area | 95 ± 5% |
| C57BL/6 Mouse | 10⁻⁷ M | Airway Area | 80 ± 7% |
| C57BL/6 Mouse | 10⁻⁶ M | Airway Area | 55 ± 8%[3] |
| C57BL/6 Mouse | 10⁻⁵ M | Airway Area | 30 ± 6% |
| C57BL/6 Mouse | 10⁻⁴ M | Airway Area | 20 ± 5% |
Table 3: In Vitro Tracheal Ring Contraction
| Animal Model | Muscarinic Agonist | EC₅₀ (M) |
| Guinea Pig | Carbachol | 3.0 x 10⁻⁷ |
| Guinea Pig | Methacholine | 2.0 x 10⁻⁶[5] |
| Bovine | Methacholine | 6.3 x 10⁻⁶[6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bronchoconstriction using Whole-Body Plethysmography in Mice
This protocol describes the measurement of airway responsiveness in conscious, unrestrained mice using whole-body plethysmography (WBP) following challenge with aerosolized this compound.
Materials:
-
Whole-body plethysmograph (WBP) system for small animals
-
Nebulizer compatible with the WBP system
-
This compound stock solution (e.g., 10 mg/mL in sterile saline)
-
Sterile saline
-
Experimental animals (e.g., BALB/c or C57BL/6 mice)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow the mice to acclimatize to the WBP chamber for 20-30 minutes before recording baseline measurements.
-
Baseline Measurement: Place a single mouse in the WBP chamber and record baseline respiratory parameters for 5-10 minutes. Key parameters include respiratory rate (f), tidal volume (TV), and enhanced pause (Penh).
-
Saline Challenge (Control): Aerosolize sterile saline into the chamber for a defined period (e.g., 2 minutes). Record respiratory parameters for 5-10 minutes post-exposure to establish a baseline response to the nebulization process.
-
This compound Challenge:
-
Prepare fresh dilutions of this compound in sterile saline (e.g., 1, 3, 6, 12, 25 mg/mL).
-
Beginning with the lowest concentration, aerosolize the this compound solution into the chamber for the same duration as the saline challenge.
-
Record respiratory parameters for 5-10 minutes post-exposure.
-
Allow a recovery period of at least 15-20 minutes between increasing doses.
-
-
Data Analysis:
-
Calculate the average of each respiratory parameter during the baseline, saline, and this compound challenge periods.
-
The primary outcome measure for bronchoconstriction is often the change in Penh. Calculate the percentage increase in Penh over the saline baseline for each concentration of this compound.
-
Construct a dose-response curve by plotting the percentage change in Penh against the concentration of this compound.
-
Caption: Workflow for in vivo bronchoconstriction assessment.
Protocol 2: In Vitro Assessment of Bronchoconstriction using Precision-Cut Lung Slices (PCLS)
This protocol describes the preparation of murine PCLS and the subsequent measurement of airway contraction in response to this compound.
Materials:
-
Mouse (e.g., C57BL/6)
-
Low-melting-point agarose (1.5% in sterile PBS)
-
Vibratome or tissue slicer
-
Culture medium (e.g., DMEM/F-12)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Microscope with a camera for image acquisition
-
Image analysis software (e.g., ImageJ)
Procedure:
-
PCLS Preparation:
-
Euthanize the mouse via an approved method.
-
Cannulate the trachea and slowly inflate the lungs with warm (37°C) low-melting-point agarose.[7]
-
Once the agarose has solidified, carefully dissect the lungs and prepare 150-250 µm thick slices using a vibratome.[7]
-
Place the slices in culture medium and allow them to recover for at least 2 hours.
-
-
Baseline Imaging:
-
Transfer a single PCLS to a perfusion chamber on a microscope stage.
-
Identify a suitable airway and acquire a baseline image.
-
-
This compound Challenge:
-
Prepare a series of dilutions of this compound in culture medium (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Add the lowest concentration of this compound to the chamber and incubate for 5-10 minutes.
-
Acquire an image of the airway.
-
Repeat the process with increasing concentrations of this compound, acquiring an image at each concentration.
-
-
Data Analysis:
-
Using image analysis software, measure the luminal area of the airway in each image.
-
Calculate the percentage of airway contraction relative to the baseline area for each this compound concentration.
-
Construct a concentration-response curve by plotting the percentage of contraction against the log concentration of this compound.
-
From the curve, determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).
-
Caption: Workflow for in vitro bronchoconstriction assessment in PCLS.
References
- 1. atsjournals.org [atsjournals.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Muscarinic receptor-mediated bronchoconstriction is coupled to caveolae in murine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A muscarinic agonist inhibits reflex bronchoconstriction in normal but not in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurally mediated airway constriction in human and other species: a comparative study using precision-cut lung slices (PCLS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Calcium Imaging with Muscarine Iodide Stimulation
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, muscle contraction, and neurotransmission.[1] The precise spatial and temporal dynamics of intracellular calcium signals dictate the cellular response. Calcium imaging is a powerful technique that enables the visualization and quantification of these intracellular Ca²⁺ fluctuations in real-time.[1] This is often achieved using fluorescent indicators that exhibit a significant change in fluorescence intensity upon binding to Ca²⁺.[2][3]
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.[4][5] They are key drug targets for a variety of diseases. The M1, M3, and M5 subtypes of mAChRs primarily couple to the Gq/11 family of G proteins.[4][6] Stimulation of these receptors by agonists, such as Muscarine iodide, activates the phospholipase C (PLC) signaling cascade, leading to the mobilization of intracellular calcium.[6][7][8] These application notes provide a detailed protocol for utilizing calcium imaging techniques to study the effects of this compound stimulation on intracellular calcium dynamics.
Signaling Pathway: Muscarinic Receptor-Mediated Calcium Release
The activation of Gq-coupled M1, M3, and M5 muscarinic receptors by an agonist like this compound initiates a well-defined signaling cascade.[4][5][6]
-
Receptor Activation: The binding of this compound to the mAChR induces a conformational change in the receptor.
-
G Protein Activation: This change facilitates the activation of the associated heterotrimeric Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).[7][8]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme phospholipase C-β (PLCβ).[7][9]
-
PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][8][9]
-
Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER).[8][9] This binding opens the IP₃R channels, leading to the rapid release of stored Ca²⁺ from the ER into the cytosol, causing a transient increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i).[10][11][12]
Experimental Protocols
This section outlines a general protocol for measuring this compound-induced intracellular calcium mobilization in cultured cells using the fluorescent indicator Fluo-4 AM.
Protocol: Calcium Imaging using Fluo-4 AM
1. Materials and Reagents
-
Cells expressing muscarinic receptors (e.g., CHO-M1, HEK-M3, SH-SY5Y)
-
Cell culture medium (e.g., DMEM, F-12) with serum and antibiotics
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4[2]
-
Probenecid (optional, anion transport inhibitor to improve dye retention)[3][13]
-
Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~525 nm)[2][13]
2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in high-purity water or HHBS. Store aliquots at -20°C.
-
Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO.[2] Store protected from light at -20°C.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.
-
Dye Loading Solution (for one 96-well plate):
-
Start with 10 mL of HHBS.
-
Add 20 µL of Fluo-4 AM Stock Solution (final concentration 2-10 µM).
-
Add 10 µL of 20% Pluronic F-127 (final concentration 0.02%).[13]
-
(Optional) Add Probenecid to a final concentration of 1-2.5 mM.
-
Vortex thoroughly to mix. This solution should be prepared fresh and used within 2 hours.[14]
-
3. Experimental Procedure
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.[2] Culture overnight to allow for cell adherence.
-
Dye Loading:
-
Aspirate the growth medium from the wells.
-
Add 100 µL of the freshly prepared Dye Loading Solution to each well.[2]
-
Incubate the plate at 37°C for 60 minutes, protected from light.[13][14]
-
After incubation, you may proceed directly (no-wash) or wash the cells to reduce background fluorescence. For washing, gently aspirate the loading solution and wash once or twice with 100 µL of HHBS.
-
Add 100 µL of HHBS to each well after the final wash.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Set the instrument parameters for excitation at ~490 nm and emission at ~525 nm.[2]
-
Record a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection capability, add 20-25 µL of this compound solution (prepared at 5-6x the final desired concentration in HHBS) to stimulate the cells.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the full calcium transient (peak and return to baseline).
-
Data Presentation
The response to muscarinic agonists can be quantified to compare different experimental conditions or compounds. The following table summarizes representative data obtained from studies stimulating various muscarinic receptors.
| Parameter | Cell Type | Agonist | Value | Reference |
| Resting [Ca²⁺]i | Myenteric Neurons | - | 62.5 ± 3 nM | [15] |
| Peak [Ca²⁺]i | Myenteric Neurons | Acetylcholine (100 µM) | 347 ± 31 nM | [15] |
| EC₅₀ for [Ca²⁺]i Increase | HEK cells (m3 receptor) | Carbachol | ~30 nM | [16] |
| EC₅₀ for [Ca²⁺]i Increase | HEK cells (m2 receptor) | Carbachol | ~7 µM | [16] |
| Mechanism of Ca²⁺ Increase | Chick Sensory Neurons | Muscarine | Release from intracellular stores | [10] |
| Mechanism of Ca²⁺ Increase | Bovine Chromaffin Cells | Muscarinic Agonists | Release from intracellular stores | [12] |
| Fluorescence Fold Increase | CHO-M1 cells | Carbachol (50 µM) | 4.3 - 4.5 fold (Fluo-4) | [17] |
Note: EC₅₀ values and the magnitude of the calcium response are highly dependent on the specific cell type, receptor expression level, and experimental conditions. The data presented are illustrative.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of serum-containing medium before dye loading, as esterases in serum can cleave Fluo-4 AM extracellularly. A wash step after loading can also reduce background.[3]
-
Low Signal or No Response:
-
Rapid Signal Loss (Dye Extrusion): Some cell types actively pump out the dye. Including an anion-transport inhibitor like probenecid in the loading and final assay buffer can mitigate this issue.[3][13]
-
Phototoxicity/Photobleaching: Minimize exposure of the dye-loaded cells to excitation light before and during the experiment to prevent phototoxicity and photobleaching, which can compromise cell health and signal integrity.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of muscarinic acetylcholine receptor–stimulated increase in cytosolic free Ca2+ concentration and ERK1/2 activation in the MIN6 pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic receptors modulate intracellular calcium level in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of activation of muscarinic receptors on intracellular free calcium and secretion in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Acetylcholine-induced calcium signaling associated with muscarinic receptor activation in cultured myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential calcium signalling by m2 and m3 muscarinic acetylcholine receptors in a single cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Radioligand Binding Assays with Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of Muscarine iodide at muscarinic acetylcholine receptors (mAChRs) using a radioligand competition binding assay. This method is a cornerstone in pharmacological research for characterizing the interaction of unlabeled drugs with their receptor targets.
Introduction
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions, making them important drug targets.[1][2][3] Radioligand binding assays are a powerful tool to study the interaction of ligands with these receptors.[4][5] This protocol details a competition binding assay to determine the inhibitory constant (Kᵢ) of this compound. In this assay, a radiolabeled antagonist with high affinity and specificity for the muscarinic receptors, such as [³H]N-methylscopolamine ([³H]NMS), is used. This compound, the unlabeled "competitor," is added at increasing concentrations to displace the binding of the radioligand. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be used to calculate the Kᵢ, which represents the affinity of this compound for the receptor.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into five subtypes (M₁ to M₅). These subtypes couple to different G proteins and initiate distinct downstream signaling cascades.[1][6][7] The M₁, M₃, and M₅ receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][8] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6] The M₂ and M₄ receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6][8]
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Competitor: this compound
-
Non-specific binding control: Atropine
-
Membrane Preparation: Tissue homogenate or cells expressing muscarinic receptors (e.g., rat brain, CHO cells expressing a specific mAChR subtype)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates (e.g., GF/C)
-
Deep-well 96-well plates
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
Membrane Preparation
-
Tissue Homogenization:
-
Dissect the tissue of interest (e.g., rat cortex) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors) using a Polytron homogenizer.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl with 10% sucrose) and store at -80°C.[9]
-
-
Cultured Cells:
-
Harvest cells expressing the muscarinic receptor subtype of interest.
-
Pellet the cells by centrifugation.
-
Homogenize the cell pellet in lysis buffer and proceed with the centrifugation steps as described for tissue.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the membrane preparation using a standard protein assay, such as the BCA assay.[9]
-
Radioligand Competition Binding Assay Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[9]
-
Plate Setup:
-
Prepare a 96-well deep-well plate for the assay incubation.
-
Define wells for total binding, non-specific binding, and competitor concentrations.
-
-
Reagent Preparation:
-
Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-50 µg protein/well) in assay buffer.[9]
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.
-
Prepare a solution of [³H]NMS in assay buffer at a concentration close to its Kd value (typically 0.1-1.0 nM).[11]
-
Prepare a solution of atropine at a high concentration (e.g., 10 µM) to determine non-specific binding.[12]
-
-
Assay Incubation:
-
Filtration and Washing:
-
Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9]
-
Terminate the incubation by rapid vacuum filtration of the assay mixture through the pre-soaked filter plate using a cell harvester.[9][11]
-
Wash the filters rapidly with 4 x 250 µL of ice-cold wash buffer to remove unbound radioligand.[9]
-
-
Scintillation Counting:
Data Presentation and Analysis
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[11]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment.
-
-
Quantitative Data Summary
The following tables summarize typical binding parameters for a common muscarinic radioligand and expected results from a competition assay.
Table 1: Typical Binding Parameters for [³H]NMS
| Parameter | Value | Receptor Source |
| Kd | 0.059 nM | Rat Brain Homogenate[11] |
| Bmax | 293 fmol/mg protein | Rat Brain Homogenate[11] |
Note: Kd and Bmax values can vary depending on the tissue source, cell line, and experimental conditions.
Table 2: Example Data from a this compound Competition Assay
| This compound (M) | % Specific Binding |
| 1.00E-10 | 100 |
| 1.00E-09 | 98 |
| 1.00E-08 | 95 |
| 1.00E-07 | 80 |
| 1.00E-06 | 50 |
| 1.00E-05 | 20 |
| 1.00E-04 | 5 |
| 1.00E-03 | 2 |
Derived Constants:
| Parameter | Value |
| IC₅₀ | ~1 µM |
| Kᵢ | Calculated using the Cheng-Prusoff equation |
These are example data and the actual IC₅₀ and Kᵢ values should be determined experimentally.
Troubleshooting
-
High Non-specific Binding:
-
Ensure filter plates are adequately pre-soaked in PEI.
-
Optimize the amount of membrane protein used; too much protein can increase non-specific binding.
-
Ensure rapid and efficient washing with ice-cold buffer.
-
-
Low Specific Binding:
-
Check the integrity and activity of the membrane preparation.
-
Verify the concentration and specific activity of the radioligand.
-
Ensure the incubation time is sufficient to reach equilibrium.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure the membrane preparation is homogenous.
-
Mix the assay plate gently and consistently during incubation.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.usm.my [eprints.usm.my]
- 12. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Muscarine Iodide Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing challenges associated with muscarine iodide-induced desensitization in cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a toxin and a classic, potent agonist for muscarinic acetylcholine receptors (mAChRs).[1] It mimics the action of the endogenous neurotransmitter acetylcholine, stimulating the parasympathetic nervous system.[1][2] As a quaternary ammonium salt, it is cell-impermeable and acts on mAChRs located on the cell surface.[2]
Q2: What is muscarinic receptor desensitization? A2: Muscarinic receptor desensitization is a process where the cellular response to muscarine or other agonists diminishes over time, despite the continued presence of the agonist.[3][4][5] This is a crucial protective mechanism that prevents cellular overstimulation.[3] The process typically involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), binding of β-arrestin proteins, uncoupling of the receptor from its G protein, and subsequent receptor internalization (sequestration) from the cell surface.[5][6][7]
Q3: Why am I seeing a diminished response to this compound over time in my cell line? A3: A diminishing response is the hallmark of receptor desensitization.[8] Prolonged or repeated application of this compound activates intracellular pathways that lead to the receptor becoming unresponsive to further stimulation.[4] Key events include the uncoupling of the receptor from its signaling G protein and the physical removal of the receptor from the plasma membrane through endocytosis.[6][9][10]
Q4: How quickly does desensitization occur? A4: The onset of desensitization can be rapid, often occurring within minutes of agonist exposure.[7][11] The exact timing can vary depending on the specific muscarinic receptor subtype, the cell line being used, the concentration of this compound, and the temperature.[11][12] For example, some studies report significant desensitization after just 10-30 minutes of treatment with a muscarinic agonist.[9][10]
Q5: Are all muscarinic receptor subtypes (M1-M5) equally susceptible to desensitization? A5: No, different muscarinic receptor subtypes exhibit distinct patterns and mechanisms of desensitization. For instance, studies on transfected fibroblast cells have shown that M2 receptors are more sensitive to down-regulation than M1 receptors, partly due to more significant internalization.[13] Additionally, some phenomena, like heterologous desensitization, may require the co-activation of multiple subtypes, such as both M2 and M3 receptors.[14]
Q6: How should I prepare and store my this compound stock solution? A6: this compound is soluble in water.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare aliquots.[1] If using a water-based stock, it should be sterile-filtered (0.22 µm filter) before being added to your cell culture.[1]
Section 2: Troubleshooting Guides
Problem 1: No response or a very weak response to initial this compound application.
| Question | Possible Cause & Solution |
| Is your this compound solution properly prepared and stored? | Cause: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. Solution: Prepare a fresh stock solution from powder. Ensure storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) in small, single-use aliquots.[1] |
| Are you using an appropriate concentration? | Cause: The concentration may be too low to elicit a response in your specific cell line. Solution: Perform a dose-response curve to determine the optimal concentration (e.g., EC50 or EC80). A 100 µM concentration of this compound has been shown to induce a calcium signal comparable to 10 µM of acetylcholine.[1][15] |
| Does your cell line express the target muscarinic receptor? | Cause: The cell line may have low or no expression of the muscarinic receptor subtype you are targeting. Solution: Verify receptor expression using techniques like RT-qPCR, Western blot, or radioligand binding assays. |
| Is your assay sensitive enough to detect a signal? | Cause: The signal transduction pathway in your cells may be weak, or your detection method may lack sensitivity. Solution: Ensure your assay is optimized. For calcium assays, check the quality of your fluorescent indicator and the sensitivity of your plate reader or microscope. Consider using a more direct G protein activation assay, such as a [35S]GTPγS binding assay.[9] |
Problem 2: The initial response is strong, but the signal rapidly fades or is absent upon repeated stimulation.
| Question | Possible Cause & Solution |
| Are you allowing enough time for the receptors to recover (resensitize)? | Cause: You are likely observing classic homologous desensitization. Re-stimulating too quickly does not allow the internalized receptors to recycle back to the plasma membrane.[11] Solution: Implement wash-out steps after the initial stimulation and include a recovery period. The required recovery time can range from minutes to hours and should be empirically determined for your system. |
| Is the agonist concentration too high or the exposure too long? | Cause: High agonist concentrations and prolonged exposure accelerate the rate of desensitization and receptor down-regulation.[4][10] Solution: Use the lowest effective concentration of this compound possible and minimize the exposure time. This will help reduce the extent of receptor phosphorylation and internalization. |
| Could you be observing heterologous desensitization? | Cause: Activation of muscarinic receptors can sometimes lead to the desensitization of other, unrelated GPCRs in the same cell.[5][14] Solution: If you are studying another receptor after muscarinic stimulation, be aware of this possibility. Use selective antagonists to confirm that the observed desensitization is specific to the intended receptor. |
| How can I experimentally inhibit desensitization? | Cause: To confirm desensitization is the cause, you can try to block the underlying mechanisms. Solution: Pre-treating cells with an inhibitor of clathrin-mediated endocytosis (e.g., hypertonic sucrose) can block receptor internalization.[9] Using inhibitors of G protein-coupled receptor kinases (GRKs) may also prevent the initial phosphorylation step required for desensitization of certain receptor subtypes.[16][17] |
Problem 3: There is high variability in the response between wells, plates, or experimental days.
| Question | Possible Cause & Solution |
| Are your cell culture conditions consistent? | Cause: Cell passage number, confluency, and overall health can significantly impact GPCR expression levels and signaling capacity. Solution: Use cells within a consistent and narrow range of passage numbers. Seed cells at a consistent density to ensure similar confluency at the time of the experiment. Always check cell health and morphology. |
| Is your agonist preparation and application technique consistent? | Cause: Inconsistent pipetting, variations in incubation times, or temperature fluctuations can lead to variable results. Solution: Use calibrated pipettes and ensure a consistent final concentration of agonist in each well. Automate liquid handling steps if possible. Ensure all plates are incubated for the same duration at a constant temperature (e.g., 37°C). |
| Is your assay buffer consistent? | Cause: The composition of the assay buffer (e.g., pH, ion concentrations) can affect receptor function and cell health. Solution: Prepare a large batch of assay buffer to be used across all experiments on a given day. Ensure the buffer is at the correct temperature and pH before adding it to the cells. |
Section 3: Experimental Data on Muscarinic Desensitization
The following table summarizes quantitative data from published studies, illustrating the conditions under which muscarinic receptor desensitization is observed.
| Cell Type / Tissue | Agonist & Concentration | Treatment Time | Observed Effect | Reference |
| CHO cells (expressing hm2 receptors) | Carbamylcholine (10 µM) | 30 min | 36% decrease in G-protein activation ([35S]GTPγS binding) | [9] |
| CHO cells (expressing hm2 receptors) | Carbamylcholine (10 µM) | 30 min | 51-59% of receptors internalized from the cell surface | [9] |
| Isolated smooth muscle cells | Acetylcholine (0.1 mM) | 10 min | Increased threshold concentration for acetylcholine-induced contraction | [10] |
| RBL-2H3 cells (transfected with hm3) | Carbachol (0.1 mM) | 30 min | Desensitization of cellular response | [10] |
| Isolated mouse ileum | Acetylcholine (30 µM) | 20 min | 3-fold increase in the EC50 for oxotremorine-M | [14] |
Section 4: Key Experimental Protocols
Protocol 1: Assessing Desensitization using Calcium Imaging
This protocol allows for the real-time measurement of muscarinic receptor desensitization by monitoring intracellular calcium flux.
-
Cell Plating: Seed cells expressing the muscarinic receptor of interest onto a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells once with assay buffer. Place the plate into a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for 15-30 seconds.
-
Initial Stimulation (Stimulation 1): Inject this compound at a predetermined concentration (e.g., EC80) and immediately begin recording fluorescence intensity for 2-3 minutes to capture the peak response.
-
Desensitization Induction: To measure desensitization, continue the incubation with the agonist for a set period (e.g., 15, 30, or 60 minutes) either inside or outside the reader.
-
Wash and Recovery (Optional): To assess resensitization, gently wash the cells 3-4 times with warm assay buffer and incubate in fresh buffer for a defined recovery period (e.g., 30 minutes).
-
Second Stimulation (Stimulation 2): Re-inject the same concentration of this compound and record the fluorescence response as before.
-
Data Analysis: Calculate the peak response for both stimulations. The degree of desensitization is determined by the reduction in the peak response of Stimulation 2 compared to Stimulation 1.
Protocol 2: Measuring Receptor Internalization via Cell Surface ELISA
This protocol quantifies the number of receptors remaining on the cell surface after agonist treatment.
-
Cell Plating: Seed cells in a 96-well plate and grow overnight. Ideally, use a cell line with an epitope-tagged receptor (e.g., HA or FLAG tag) on its extracellular N-terminus.
-
Agonist Treatment: Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization. Include an untreated control.
-
Stopping Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop the internalization process.
-
Cell Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Do not permeabilize the cells.
-
Blocking: Wash the cells three times with PBS and block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting the extracellular epitope tag for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells thoroughly. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with stop solution (e.g., 1M H2SO4).
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in absorbance in agonist-treated wells compared to control wells indicates receptor internalization.
Section 5: Visualizing the Mechanisms
The following diagrams illustrate key pathways, workflows, and logic for understanding and troubleshooting this compound desensitization.
Caption: Muscarinic Receptor Signaling and Desensitization Pathway.
Caption: Experimental Workflow for Investigating Desensitization.
Caption: Troubleshooting Logic for Weak or Diminishing Signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Desensitization of muscarinic acetylcholine receptors: possible relation to receptor heterogeneity and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. The role of receptor kinases and arrestins in G protein-coupled receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. Desensitization of Mouse Nicotinic Acetylcholine Receptor Channels: A Two-Gate Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of human muscarinic acetylcholine receptor m2 subtypes is caused by their sequestration/internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between desensitization and sequestration of muscarinic cholinergic receptors in two neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Down-regulation and desensitization of the muscarinic M1 and M2 receptors in transfected fibroblast B82 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arctomsci.com [arctomsci.com]
- 16. pnas.org [pnas.org]
- 17. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Muscarine Iodide Concentration for Maximal Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing muscarine iodide concentration for achieving maximal response in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound to elicit a maximal response?
A1: The optimal concentration of this compound to achieve a maximal response is highly dependent on the specific cell type or tissue being studied, the expression levels of muscarinic receptor subtypes, and the specific response being measured. However, studies have shown that a dose-response curve for muscarine-induced depolarization can be biphasic, with an apparent maximum or plateau observed at concentrations around 1-3 µM.[1] It is crucial to perform a full dose-response curve to determine the optimal concentration for your specific experimental system.
Q2: Why am I observing a biphasic or bell-shaped dose-response curve?
A2: A biphasic dose-response to muscarine can occur due to the activation of different muscarinic receptor subtypes that may have opposing effects. For instance, in some tissues, the initial phase of the response may be mediated by one receptor subtype (e.g., M1, M3, M5) leading to stimulation, while at higher concentrations, another subtype (e.g., M2, M4) may be activated, leading to an inhibitory effect or desensitization, thus causing a downturn in the response curve.[1] The presence of an underlying M2-mediated hyperpolarization can contribute to the biphasic nature of the dose-response curve to muscarine.[1]
Q3: How do the different muscarinic receptor subtypes (M1-M5) influence the response to this compound?
A3: Muscarinic receptors are classified into five subtypes (M1-M5) which couple to different G proteins and initiate distinct signaling pathways.[2][3]
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[2][4]
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] They can also modulate ion channels, such as activating inwardly rectifying potassium channels.[5]
The overall cellular response to this compound will be a composite of the effects mediated by the specific subtypes expressed in your system.
Q4: What are some common solvents and storage conditions for this compound?
A4: this compound is soluble in water.[6] For storage, it is recommended to keep it at -20°C in a sealed container, away from moisture.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No response or very weak response to this compound. | 1. Low or no expression of muscarinic receptors in the cell line/tissue. 2. Degraded this compound solution. 3. Suboptimal experimental conditions (e.g., temperature, buffer composition). 4. Presence of a muscarinic antagonist in the media. | 1. Verify muscarinic receptor expression using techniques like Western blot, qPCR, or by using a positive control cell line known to express the receptors. 2. Prepare a fresh solution of this compound. 3. Optimize experimental parameters. Ensure the buffer composition and pH are appropriate for cellular viability and receptor function. 4. Ensure all reagents and media are free from any potential antagonists. |
| Maximal response is lower than expected. | 1. Partial agonism of muscarine at the specific receptor subtype. 2. Receptor desensitization or downregulation upon prolonged exposure. 3. Cell health is compromised. | 1. Compare the maximal response to a known full agonist for the receptor subtype if available. 2. Reduce the incubation time with this compound. Perform time-course experiments to determine the optimal duration of stimulation. 3. Check cell viability using methods like Trypan Blue exclusion or MTT assay. Ensure cells are not over-confluent. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound. 3. Fluctuation in experimental conditions (e.g., temperature, incubation time). 4. Passage number of cells. | 1. Ensure a uniform cell number is seeded in each well/dish. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Maintain consistent experimental conditions for all replicates. 4. Use cells within a consistent and low passage number range, as EC50 values can change with increasing passage numbers.[7] |
| Unexpected or off-target effects observed. | 1. Activation of multiple muscarinic receptor subtypes with different downstream effects. 2. Non-specific binding at very high concentrations. | 1. Use subtype-selective antagonists to dissect the contribution of each receptor subtype to the overall response. For example, pirenzepine for M1 and gallamine for M2.[1] 2. Perform a full dose-response curve to ensure you are working within a specific concentration range. |
Experimental Protocols
Determining the EC50 of this compound using a Calcium Mobilization Assay
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of this compound by measuring intracellular calcium mobilization in a cultured cell line expressing muscarinic receptors.
Materials:
-
Cells expressing muscarinic receptors (e.g., CHO-M3, SH-SY5Y)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
This compound Addition:
-
Prepare a series of this compound dilutions in HBSS at concentrations ranging from sub-nanomolar to micromolar.
-
Using the plate reader's injector, add the different concentrations of this compound to the wells.
-
-
Post-stimulation Fluorescence Measurement: Immediately after injection, measure the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]
-
Data Presentation
Table 1: Example EC50 Values for Muscarinic Agonists
| Agonist | Cell/Tissue | Response Measured | EC50 (µM) | Reference |
| Carbachol | SH-SY5Y neuroblastoma cells | Ca2+ mobilization | ~50 | [9] |
| Carbachol (in presence of GTPγS) | SH-SY5Y neuroblastoma cells | Ca2+ mobilization | 0.25 | [9] |
| Arecoline | SH-SY5Y neuroblastoma cells | Ca2+ mobilization | Similar to binding affinity | [9] |
| Oxotremorine | SH-SY5Y neuroblastoma cells | Ca2+ mobilization | Similar to binding affinity | [9] |
| Carbachol | Guinea-pig ileal smooth muscle | Cationic current (Icat) activation | 7.5 ± 1.6 | [10] |
Mandatory Visualizations
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Caption: Workflow for determining this compound EC50.
References
- 1. Biphasic dose-response curve to muscarine on the rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mycalpharm.com [mycalpharm.com]
- 9. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Muscarine iodide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Muscarine iodide in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to the stability of your this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound in the stock or working solution. | 1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature, protected from light, and in tightly sealed containers to prevent evaporation and moisture absorption. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound. 3. Perform Quality Control: Use an analytical method like HPLC to check the concentration and purity of your solution against a standard. |
| Visible Particulate Matter or Color Change in Solution | Precipitation of this compound or formation of insoluble degradation products. This can be more common in aqueous solutions at higher concentrations or after freeze-thaw cycles. | 1. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulate matter before use. 2. Check Solubility Limits: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize temperature fluctuations. |
| Gradual Decrease in pH of Aqueous Solutions | Potential formation of acidic degradation products from hydrolysis. | 1. Use Buffered Solutions: For experiments sensitive to pH, prepare this compound in a suitable buffer (e.g., phosphate or citrate buffer) at a slightly acidic to neutral pH. 2. Monitor pH: Regularly check the pH of your stock and working solutions, especially if they are stored for extended periods. |
| Variable Results in Light-Sensitive Assays | Photodegradation of this compound. | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored at low temperatures and protected from light and moisture.[1][2][3][4] The following table summarizes the recommended storage conditions:
| Storage Condition | Solvent | Duration |
| -20°C | Water, DMSO | Up to 1 month |
| -80°C | Water, DMSO | Up to 6 months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1] Solid this compound should be stored at -20°C, sealed, and protected from moisture.[1]
Q2: What solvents are recommended for preparing this compound solutions?
A2: this compound is soluble in water and DMSO.[1] For aqueous solutions, it is advisable to use purified water (e.g., deionized or distilled) to avoid contaminants that could affect stability.
Q3: How can I tell if my this compound solution has degraded?
A3: Degradation may not always be visible. However, signs of degradation can include a loss of biological activity in your experiments, a change in the solution's color, or the appearance of precipitates. The most reliable way to assess the integrity of your solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on the chemical structure of this compound, a quaternary ammonium compound with ether and hydroxyl functional groups, the primary degradation pathways are likely to be:
-
Hydrolysis: Under aqueous conditions, particularly at alkaline pH, the ether linkage in the tetrahydrofuran ring could potentially be susceptible to cleavage.
-
Photodegradation: As a quaternary ammonium compound, this compound may be susceptible to indirect photodegradation, especially in the presence of photosensitizers.[1][2][5]
The following diagram illustrates the potential factors leading to the degradation of this compound.
Caption: Logical flow of factors contributing to the degradation of this compound in solution.
Q5: How can I prepare a stable this compound stock solution?
A5: Following a proper protocol is crucial for preparing a stable stock solution. The diagram below outlines a recommended workflow.
Caption: Recommended experimental workflow for preparing and storing this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Sterile, purified water (e.g., deionized or distilled)
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Vortex mixer or sonicator
-
Sterile, single-use microcentrifuge tubes or cryovials
-
0.22 µm syringe filter (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass: 301.17 g/mol ). For example, for 10 mL of a 10 mM solution, weigh out 30.117 mg of this compound.
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Add a portion of the purified water to the flask and mix by vortexing or sonicating until the solid is completely dissolved.
-
Bring the solution to the final volume with purified water.
-
(Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes in appropriate tubes.
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
-
Protocol 2: Stability Assessment of this compound Solution by HPLC
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrument and column.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
-
Forced Degradation Study (Stress Testing):
-
Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) and/or white light.
-
Thermal Degradation: Heat a solid sample and a solution of this compound at an elevated temperature (e.g., 60-80°C).
-
-
HPLC Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any degradation product peaks that appear in the stressed samples.
-
-
Analysis of Stability Samples:
-
Prepare solutions of this compound and store them under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, analyze the samples by the developed HPLC method.
-
Quantify the peak area of the this compound peak to determine its concentration and monitor the appearance and growth of any degradation product peaks.
-
Signaling Pathway
This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are involved in numerous physiological processes. The diagram below illustrates the major signaling pathways activated by muscarinic receptors.
Caption: Overview of the primary signaling cascades initiated by the activation of different subtypes of muscarinic acetylcholine receptors.
References
Overcoming poor solubility of Muscarine iodide for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Muscarine iodide, with a particular focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium salt and a classic parasympathomimetic agent. It is a potent and selective agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the neurotransmitter acetylcholine. There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: How should I prepare a stock solution of this compound?
For aqueous experiments, a stock solution can be prepared in water. To aid dissolution, gentle warming and sonication can be employed. It is recommended to prepare fresh solutions for each experiment. If a stock solution in an organic solvent is required, DMSO can be used. Due to the potential for degradation, it is advisable to prepare fresh DMSO stock solutions or store them in small aliquots at -20°C for short periods.
Q4: How stable are this compound solutions?
Aqueous solutions of this compound should ideally be prepared fresh for each experiment to avoid potential degradation. If storage is necessary, it is recommended to store aliquots at -20°C for a short duration. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Q5: Are there any alternatives to this compound with better solubility?
Several other muscarinic agonists are available, some of which may exhibit different solubility profiles. Examples include Carbachol, Pilocarpine, and Oxotremorine M. The choice of agonist will depend on the specific experimental requirements, such as receptor subtype selectivity and desired potency.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly those related to its solubility.
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution | - Exceeded solubility limit- Temperature fluctuations | - Ensure the concentration does not exceed the known solubility limit in the chosen solvent.- For aqueous solutions, gentle warming (e.g., to 37°C) and sonication can help redissolve the compound.- Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Inconsistent or lower-than-expected experimental results | - Incomplete dissolution of this compound- Degradation of the compound in solution | - Visually inspect the solution to ensure complete dissolution before use. If necessary, use gentle warming and sonication.- Prepare fresh solutions for each experiment, especially for aqueous solutions.- When using DMSO stock solutions, use aliquots that have been stored properly and have not undergone multiple freeze-thaw cycles. |
| Difficulty dissolving this compound in organic solvents other than DMSO | - Low solubility in the chosen solvent | - If possible, switch to a solvent in which this compound is known to be more soluble, such as water or DMSO.- If an alternative solvent must be used, perform small-scale solubility tests to determine the approximate solubility limit before preparing a larger stock solution. |
| High background signal in fluorescence-based assays (e.g., calcium flux) | - Compound precipitation interfering with the fluorescent signal- Intrinsic fluorescence of the compound | - Ensure complete dissolution of this compound in the assay buffer.- Centrifuge the stock solution before dilution into the assay buffer to pellet any undissolved particles.- Run a control with the compound in the absence of cells to check for intrinsic fluorescence at the assay wavelengths. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 30.12[1] | 100[1][2] | Gentle warming and sonication can aid dissolution. |
| DMSO | Data not readily available | Data not readily available | Commonly used for preparing stock solutions. |
| Ethanol | Data not readily available | Data not readily available | Expected to have lower solubility than water. |
| Methanol | Data not readily available | Data not readily available | Expected to have lower solubility than water. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
(+)-Muscarine iodide powder
-
Sterile, deionized water or DMSO
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound based on its molecular weight (301.17 g/mol ) and the desired stock solution concentration (e.g., 100 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water or DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 37°C) or place it in a sonicator for short intervals until the solution is clear.
-
For aqueous solutions, it is recommended to use them fresh. For DMSO solutions, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Muscarine-Induced Intracellular Calcium Mobilization Assay using a FLIPR Instrument
Objective: To measure the functional activity of this compound at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells stably expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-M1, HEK293-M3)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit)
-
This compound stock solution (prepared as in Protocol 1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Positive control agonist (e.g., Acetylcholine or Carbachol)
-
Antagonist (e.g., Atropine) for validation
-
384-well black-walled, clear-bottom cell culture plates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well black-walled, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit).
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1-2 hours to allow for dye loading into the cells.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a compound plate containing serial dilutions of this compound in assay buffer. Also, include wells with assay buffer only (vehicle control), a positive control agonist, and an antagonist for assay validation.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for a kinetic read. Typically, a baseline fluorescence reading is taken for a few seconds before the automated addition of the compounds from the compound plate.
-
Initiate the assay. The instrument will add the compounds to the cell plate and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., maximum peak fluorescence minus baseline).
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Mandatory Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Caption: Experimental workflow for a calcium mobilization assay.
References
Technical Support Center: In Vivo Applications of Muscarine Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Muscarine iodide in vivo. The information is designed to help anticipate and address potential off-target effects, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] It mimics the action of the endogenous neurotransmitter acetylcholine at these receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors distributed throughout the body. The activation of these receptors can lead to a wide range of physiological effects.
Q2: What are the primary on-target and off-target effects of this compound?
The distinction between "on-target" and "off-target" effects depends entirely on the research question. For example, if you are studying salivation, M3 receptor activation in the salivary glands is your "on-target" effect, while cardiovascular changes would be "off-target."
Common Receptor-Mediated Effects:
| Receptor Subtype | Primary Signaling Pathway | Key Physiological Roles (and potential off-target effects) |
| M1 | Gq/11 | CNS: Learning, memory, neuronal excitability. Peripheral: Gastric acid secretion. |
| M2 | Gi/o | Cardiac: Bradycardia (decreased heart rate), decreased atrial contractility. CNS: Tremor, analgesia. Presynaptic: Inhibition of acetylcholine release. |
| M3 | Gq/11 | Glands: Salivation, lacrimation, sweating. Smooth Muscle: Bronchoconstriction, gastrointestinal hypermotility, bladder contraction (micturition), vasodilation (via nitric oxide release from endothelium). Eye: Miosis (pupil constriction). |
| M4 | Gi/o | CNS: Similar to M2, involved in feedback inhibition of acetylcholine release. |
| M5 | Gq/11 | CNS: Dopamine release in the substantia nigra, vasodilation of cerebral arteries. |
Q3: How can I differentiate between central and peripheral effects of this compound?
To distinguish between central nervous system (CNS) and peripheral effects, you can use a peripherally restricted muscarinic antagonist, such as methylatropine or ethylatropine bromide .[4][15][17] These agents do not readily cross the blood-brain barrier and will therefore block the peripheral effects of this compound without significantly affecting its actions in the CNS.[4][15] For example, if an effect is blocked by atropine (which crosses the blood-brain barrier) but not by methylatropine, it is likely a centrally mediated effect.
Troubleshooting Guide
Problem: My animals are exhibiting excessive salivation and respiratory distress after this compound administration.
-
Likely Cause: This is a classic off-target effect due to the potent activation of M3 muscarinic receptors in the salivary glands and the smooth muscle of the bronchioles, leading to hypersalivation and bronchoconstriction.[23][28][29]
-
Troubleshooting Steps:
-
Dose Reduction: The simplest approach is to perform a dose-response study to find the lowest effective dose of this compound for your desired on-target effect that minimizes these off-target effects.
-
Use a Peripherally Restricted Antagonist: Pre-treat the animals with a low dose of a peripherally restricted muscarinic antagonist like methylatropine . This will counteract the peripheral M3-mediated effects without affecting central targets.
-
Use an M3-Selective Antagonist: If your on-target effect is not mediated by M3 receptors, pre-treatment with a selective M3 antagonist like darifenacin can be highly effective.[9][12][13][14][32]
-
Problem: I am observing significant bradycardia and hypotension in my animals.
-
Likely Cause: These cardiovascular effects are primarily due to the activation of M2 muscarinic receptors on the sinoatrial node of the heart, which decreases heart rate.[1][16] Hypotension can be a secondary effect of bradycardia and also due to M3-mediated vasodilation.[16]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: It is crucial to monitor heart rate and blood pressure during your experiments.
-
Use an M2-Selective Antagonist: If your primary research interest is not cardiac function, pre-treatment with a selective M2 antagonist such as methoctramine (300 µg/kg, i.v. in rats) can effectively block the bradycardia.[1][2][6][10][11]
-
Dose Optimization: As with other off-target effects, careful dose titration of this compound is essential.
-
Problem: My animals show signs of CNS side effects like tremors or seizures, which are confounding my behavioral studies.
-
Likely Cause: Tremors are often associated with the activation of central M2 receptors . Seizure activity can be more complex but may involve M1 receptor activation.[5]
-
Troubleshooting Steps:
-
Differentiate from Peripheral Effects: First, confirm the effect is central by demonstrating that it is not blocked by a peripherally restricted antagonist like methylatropine.
-
Use a CNS-Penetrant M1 or M2 Antagonist: If the effect is confirmed to be central and your on-target effect is peripheral, you can use a CNS-penetrant antagonist. However, this is often not ideal as it can introduce other confounding effects. A more targeted approach would be to use a selective antagonist if the receptor subtype mediating the on-target effect is known and different from the one causing the CNS side effects. For example, if you are studying a peripheral M3-mediated effect, you could consider using an M1 or M2 antagonist that crosses the blood-brain barrier, but this requires careful validation. Pirenzepine is an M1-selective antagonist that has been used to investigate the role of M1 receptors in the CNS.[3][5][7][33][8]
-
Experimental Protocols
Protocol 1: Mitigating Salivation During In Vivo this compound Administration
-
Objective: To measure a specific on-target effect of this compound while minimizing the confounding off-target effect of hypersalivation.
-
Materials:
-
This compound
-
Darifenacin (M3-selective antagonist) or Methylatropine (peripherally restricted antagonist)
-
Sterile saline
-
Experimental animals (e.g., rats or mice)
-
-
Procedure:
-
Group Allocation: Divide animals into at least four groups:
-
Group 1: Vehicle (saline)
-
Group 2: this compound alone
-
Group 3: Antagonist (Darifenacin or Methylatropine) alone
-
Group 4: Antagonist followed by this compound
-
-
Antagonist Administration: Administer Darifenacin or Methylatropine at an appropriate dose and route (e.g., intraperitoneal or intravenous) based on literature and pilot studies. Allow for a pre-treatment period (typically 15-30 minutes) for the antagonist to take effect.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Data Collection:
-
Measure your primary on-target effect at predetermined time points.
-
Quantify salivation by placing pre-weighed cotton balls in the animals' mouths for a set period (e.g., 2 minutes) and then re-weighing them.
-
-
Data Analysis: Compare the on-target effect and the degree of salivation across the different groups. The goal is to see a significant reduction in salivation in Group 4 compared to Group 2, without a significant change in the on-target effect (assuming it is not M3-mediated).
-
Protocol 2: Isolating Central vs. Peripheral Effects of this compound
-
Objective: To determine if an observed behavioral or physiological response to this compound is mediated by central or peripheral muscarinic receptors.
-
Materials:
-
This compound
-
Atropine sulfate (non-selective, CNS penetrant)
-
Methylatropine (non-selective, peripherally restricted)
-
Sterile saline
-
Experimental animals
-
-
Procedure:
-
Group Allocation:
-
Group 1: Vehicle (saline)
-
Group 2: this compound alone
-
Group 3: Atropine sulfate + this compound
-
Group 4: Methylatropine + this compound
-
-
Antagonist Pre-treatment: Administer the antagonists 15-30 minutes prior to this compound.
-
This compound Administration: Administer this compound.
-
Observation and Measurement: Record the physiological or behavioral parameter of interest.
-
Data Interpretation:
-
If the effect of this compound is blocked by both Atropine and Methylatropine, it is likely a peripherally mediated effect.
-
If the effect is blocked by Atropine but not by Methylatropine, it is likely a centrally mediated effect.
-
If the effect is partially blocked by Methylatropine and fully blocked by Atropine, it suggests contributions from both central and peripheral receptors.
-
-
Quantitative Data Summary
Table 1: In Vivo Doses of Subtype-Selective Muscarinic Antagonists
| Antagonist | Receptor Selectivity | Animal Model | Dose | Route of Administration | Primary Effect Blocked | Reference(s) |
| Pirenzepine | M1 | Rat | 10-100 nmol | Intracerebroventricular (i.c.v.) | Amygdala kindling | [5] |
| Methoctramine | M2 | Rat | 300 µg/kg | Intravenous (i.v.) | Muscarine-induced bradycardia | [1] |
| Methoctramine | M2 | Guinea Pig | 7-240 nmol/kg | Intravenous (i.v.) | Vagal- and ACh-induced bradycardia | [6][10] |
| Darifenacin | M3 | Rat | 0.1 mg/kg | Intravenous (i.v.) | Bladder afferent activity | [12] |
| Methylatropine | Non-selective (peripheral) | Rat | 14.3 nmol/kg (5.5 µg/kg) | Intravenous (i.v.) | ACh-induced hypotension | [4] |
Visualizations
Caption: Muscarinic receptor signaling pathways.
References
- 1. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoctramine, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a M1-selective muscarinic receptor antagonist (pirenzepine) on basal bronchomotor tone in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pirenzepine, a muscarinic M1 receptor antagonist, on amygdala kindling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of methoctramine, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
- 8. Effects of intracerebroventricular pirenzepine on muscarinic discriminations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose response with darifenacin, a novel once-daily M3 selective receptor antagonist for the treatment of overactive bladder: results of a fixed dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of methoctramine, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An investigation of dose titration with darifenacin, an M3-selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylatropine blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinic and muscarinic acetylcholine receptor antagonism dose-dependently decreases sign- but not goal-tracking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. Biphasic dose-response curve to muscarine on the rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gmmmg.nhs.uk [gmmmg.nhs.uk]
- 24. Mediation by M3-muscarinic receptors of both endothelium-dependent contraction and relaxation to acetylcholine in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. surreyccg.res-systems.net [surreyccg.res-systems.net]
- 29. Severe impairment of salivation in Na+/K+/2Cl- cotransporter (NKCC1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Effect of Excess Iodide Intake on Salivary Glands in a Swiss Albino Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin [frontiersin.org]
- 33. iovs.arvojournals.org [iovs.arvojournals.org]
Improving the signal-to-noise ratio in Muscarine iodide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Muscarine iodide assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in a this compound assay?
A1: High background noise can originate from several sources, including non-specific binding of this compound or the radioligand to the filter, plate, or cell membranes.[1] Other common causes include insufficient washing, contaminated reagents, or excessively high concentrations of the radioligand.[2][3]
Q2: How can I increase the specific signal in my assay?
A2: To enhance the specific signal, ensure that the receptor expression in your cell line is optimal. Using a high-affinity radioligand and optimizing the incubation time and temperature to reach equilibrium can also significantly improve the signal.[4] Additionally, confirming the biological activity of your this compound stock is crucial.
Q3: What is the purpose of adding a blocking agent to the assay buffer?
A3: Blocking agents, such as Bovine Serum Albumin (BSA) or casein, are used to saturate non-specific binding sites on the assay plates and filters.[4] This prevents the radioligand or this compound from binding to these surfaces, thereby reducing background noise and improving the signal-to-noise ratio.[5]
Q4: How do I choose the correct concentration of radioligand for a competitive binding assay?
A4: In a competitive binding assay, the radioligand concentration should ideally be at or below its equilibrium dissociation constant (Kd).[1] This ensures that there is sufficient signal to detect displacement by the unlabeled ligand (this compound) without saturating all the receptors, which would make it difficult to observe competitive binding.
Q5: My results show high variability between replicate wells. What could be the cause?
A5: High variability can be due to several factors, including inconsistent cell seeding, pipetting errors, or "edge effects" on the microplate.[6] Ensuring that cells are evenly suspended before plating and that pipettes are properly calibrated can help minimize this issue. Additionally, maintaining consistent incubation conditions across the plate is important.
Troubleshooting Guide
This guide addresses common problems encountered during this compound assays and provides step-by-step solutions to improve your signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding: The radioligand or test compound is binding to components other than the receptor.[7] | a. Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.[1] b. Pre-treat Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.[8] c. Adjust Buffer Composition: Increase the salt concentration or add a non-ionic surfactant like Tween-20 to the wash buffer to disrupt weak, non-specific interactions.[9] |
| 2. Insufficient Washing: Unbound radioligand remains on the filter, contributing to the background signal.[1] | a. Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer.[1] b. Optimize Wash Duration: Ensure each wash is sufficient to remove unbound ligand without causing dissociation of the specifically bound ligand. | |
| 3. Radioligand Concentration Too High: Excess radioligand can lead to increased non-specific binding.[1] | a. Perform Saturation Binding: Determine the Kd of your radioligand and use a concentration at or below this value for competitive binding assays.[1] | |
| Low Specific Signal | 1. Low Receptor Expression: The cells or membrane preparation do not have a sufficient number of receptors. | a. Use a Higher Expression System: If possible, use a cell line known to have high expression of the target muscarinic receptor subtype. b. Increase Membrane Concentration: Increase the amount of membrane protein per well, ensuring it does not lead to excessive filtering times. |
| 2. Inactive Ligand: The this compound or radioligand has degraded. | a. Verify Ligand Activity: Use a fresh batch of ligand and consider performing a dose-response curve with a known active compound as a positive control.[7] b. Proper Storage: Ensure ligands are stored at the correct temperature and protected from light to prevent degradation. | |
| 3. Suboptimal Assay Conditions: Incubation time, temperature, or buffer pH are not optimal for binding. | a. Determine Time to Equilibrium: Perform a time-course experiment to find the optimal incubation time.[10] b. Optimize Temperature: While many binding assays are performed at room temperature, some may benefit from incubation at 37°C. c. Check Buffer pH: Ensure the pH of your assay buffer is stable and within the optimal range for receptor binding (typically pH 7.4).[11] | |
| Poor Signal-to-Noise Ratio | 1. Combination of High Background and Low Signal | a. Systematic Optimization: Address both high background and low signal issues systematically using the solutions outlined above. b. Assay Format: Consider alternative assay formats, such as scintillation proximity assays (SPA), which are homogeneous and do not require wash steps, potentially reducing background.[5] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for a competitive binding assay using a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and unlabeled this compound as the competitor.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype.
-
Radiolabeled antagonist (e.g., [³H]-NMS).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
High-affinity unlabeled antagonist (e.g., atropine) for determining non-specific binding.[13]
-
Glass fiber filters (pre-soaked in 0.3% PEI).[8]
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically (typically 3-20 µg for cells or 50-120 µg for tissue per well).[12]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation: Add the radioligand at a fixed concentration (at or near its Kd). Add the appropriate buffer, unlabeled antagonist, or this compound dilutions. Finally, add the diluted membranes to initiate the reaction. The final assay volume is typically 200-250 µL.[12]
-
Incubate the plate for 60-120 minutes at room temperature or 27-30°C with gentle agitation to reach equilibrium.[8][12]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times (e.g., 4-9 times) with ice-cold Wash Buffer to remove unbound radioligand.[8][12]
-
Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Calcium Flux Assay (for M1, M3, M5 Receptors)
This protocol outlines a general procedure for measuring intracellular calcium mobilization following receptor activation by this compound.
Materials:
-
Cells expressing the Gq-coupled muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM).
-
Assay Buffer (e.g., DMEM with 1% FBS).[14]
-
This compound.
-
Known agonist as a positive control (e.g., Carbachol).[14]
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye, prepared according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C in the dark.[15][16]
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).[16]
-
Agonist Addition: Inject the this compound solution at various concentrations into the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time (e.g., for 1-3 minutes) to capture the transient calcium flux.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Data Summary Tables
Table 1: Typical Reagent Concentrations for Radioligand Binding Assays
| Reagent | Typical Concentration | Purpose |
| Radioligand ([³H]-NMS) | 0.2 - 1.0 nM (at or below Kd) | To label the muscarinic receptors.[8] |
| Unlabeled Antagonist (Atropine) | 1 µM | To determine non-specific binding.[13] |
| Membrane Protein | 3 - 120 µ g/well | Source of receptors.[12] |
| Polyethyleneimine (PEI) | 0.1 - 0.5% | To pre-treat filters and reduce non-specific binding.[8] |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Blocking agent in assay buffer.[11] |
Table 2: Common Incubation Parameters for Muscarinic Receptor Assays
| Assay Type | Parameter | Typical Range/Value |
| Radioligand Binding | Incubation Time | 60 - 120 minutes[8][13] |
| Incubation Temperature | 27 - 37 °C[8] | |
| Calcium Flux | Dye Loading Time | 45 - 60 minutes[15][16] |
| Agonist Stimulation Time | 1 - 5 minutes[16] | |
| Incubation Temperature | 37 °C[15] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. swordbio.com [swordbio.com]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bu.edu [bu.edu]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Muscarine Iodide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of Muscarine iodide. Adherence to these best practices is crucial for maintaining the integrity, activity, and stability of the compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, it is recommended to store it at -20°C.[1][2][3][4] Some suppliers suggest that storage at 2-8°C is also acceptable for shorter periods. Always refer to the manufacturer's specific recommendations.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable solvent, such as water or a buffer.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1][5]
Q3: What is the shelf-life of this compound stock solutions in storage?
A3: The stability of stock solutions depends on the storage temperature. Generally, at -20°C, the solution is usable for up to one month.[1][5][6] For longer-term storage of up to six months, -80°C is recommended.[1][5] It is always best practice to prepare solutions fresh whenever possible.[2]
Q4: Is this compound sensitive to light or moisture?
A4: Yes, this compound should be protected from light. Additionally, it is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is critical to store it in a dry environment and ensure the container is tightly sealed.[3]
Q5: How should I handle this compound upon receiving it and before storage?
A5: Upon receipt, it is good practice to gently centrifuge the vial to ensure all the powder is at the bottom. Before opening, allow the product to equilibrate to room temperature for at least an hour to prevent condensation from forming inside the vial.[6]
Troubleshooting Guide: Storage-Related Experimental Issues
| Problem | Potential Cause Related to Storage | Recommended Solution |
| Reduced or no biological activity of this compound in my assay. | Degradation of the compound due to improper storage temperature, exposure to light, or moisture. Repeated freeze-thaw cycles of the stock solution. | Ensure solid this compound is stored at -20°C, protected from light and moisture. Prepare fresh stock solutions from the solid compound. If using a previously prepared stock solution, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. |
| Inconsistent or variable results between experiments. | Use of a stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles, leading to gradual degradation. Inconsistent concentrations due to moisture absorption by the solid compound. | Prepare a new batch of stock solution from the solid and aliquot it for single use. Always allow the solid compound to equilibrate to room temperature before weighing to minimize moisture absorption. |
| Precipitate observed in the stock solution after thawing. | The solubility of this compound may have been exceeded, or the compound may have degraded, leading to less soluble byproducts. | Gently warm the solution to 37°C and sonicate to aid in redissolving the precipitate. If the precipitate persists, it is advisable to prepare a fresh stock solution. Filter-sterilize the solution before use in cell-based assays.[5] |
| Observed agonist effect is lower than expected based on literature. | Partial degradation of the this compound, leading to a lower effective concentration. | Verify the storage conditions and age of both the solid compound and the stock solution. Consider preparing a fresh dilution series from a newly prepared stock solution. Run a positive control with a fresh batch of agonist if available. |
Quantitative Storage Recommendations Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| Solid | 4°C | Up to 2 years | For shorter-term storage; ensure protection from light and moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][5][6] |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term solution storage; aliquot.[1][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable high-purity solvent (e.g., sterile water, PBS, or a specific assay buffer) to the desired stock concentration. This compound is soluble in water up to 100 mM.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Sterilization (if required): For cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.[5]
-
Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by Muscarine.
Caption: Recommended Workflow for Handling and Storing this compound.
References
Technical Support Center: Minimizing Variability in Experiments Using Muscarine Iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Iodide. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to help you minimize variability and ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the use of this compound in a question-and-answer format.
1. Preparation and Handling of this compound
-
Q: How should I prepare a stock solution of this compound?
-
A: It is recommended to prepare stock solutions in high-purity water. For example, a 100 mM stock solution can be made by dissolving 30.12 mg of this compound (with a molecular weight of 301.17 g/mol ) in 1 mL of water. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath. For aqueous stock solutions, it is advisable to filter and sterilize them through a 0.22 μm filter before use.
-
-
Q: What are the recommended storage conditions for this compound powder and stock solutions?
-
A: this compound powder should be stored at -20°C.[1][2] Stock solutions in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Some suppliers do not recommend long-term storage of solutions, advising to prepare them fresh for each experiment.[2]
-
-
Q: I'm observing precipitation in my this compound solution after diluting it in my experimental buffer. What should I do?
-
A: Precipitation can occur due to the limited solubility of this compound in certain buffers, especially at high concentrations or different pH values. Ensure your final concentration is below the solubility limit in your specific buffer. You can also try preparing fresh dilutions from your stock solution immediately before use. The pH of your buffer can also affect solubility and binding, so it's important to maintain a consistent and appropriate pH for your assay.[4]
-
2. Experimental Inconsistencies
-
Q: I am not observing any response to this compound in my cell-based assay. What are the possible causes?
-
A: There are several potential reasons for a lack of response:
-
Compound Degradation: Your this compound may have degraded due to improper storage or handling. Prepare fresh solutions from a properly stored powder.
-
Low Receptor Expression: The cell line you are using may not express the target muscarinic receptor subtype at a sufficient level. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding.
-
Incorrect Cell Density: Cell density is a critical parameter in cell-based assays. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window. Optimize cell density for your specific assay.
-
Suboptimal Assay Buffer: The composition and pH of your assay buffer are crucial for receptor function. Ensure the buffer conditions are optimal for your cells and the muscarinic receptor subtype you are studying.[5]
-
Cell Health: Ensure your cells are healthy and not over-confluent, as this can affect their responsiveness.
-
-
-
Q: My dose-response curve to this compound is inconsistent between experiments. How can I improve reproducibility?
-
A: Variability in dose-response curves can be caused by several factors:
-
Inconsistent Agonist Preparation: Always prepare fresh serial dilutions of this compound for each experiment to avoid issues with stability in diluted solutions.
-
Variations in Cell Culture: Differences in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Assay Conditions: Ensure that incubation times, temperatures, and buffer compositions are kept constant across all experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the agonist.
-
Prolonged Agonist Exposure: Long-term exposure to muscarinic agonists can lead to receptor desensitization, internalization, and downregulation, which can alter cellular responsiveness.[6] Keep incubation times consistent and as short as functionally possible.
-
-
-
Q: I'm observing a high background signal in my functional assay. What could be the cause?
-
A: High background can obscure the specific signal from muscarinic receptor activation. Potential causes include:
-
Constitutive Receptor Activity: Some receptor expression systems can exhibit agonist-independent activity.
-
Non-specific Binding (Binding Assays): In radioligand binding assays, inadequate washing or excessively high radioligand concentrations can lead to high background.[5]
-
Autofluorescence (Calcium Assays): Some compounds or cellular components can autofluoresce, contributing to high background. Ensure you have appropriate controls to measure and subtract this background.
-
Assay Reagent Issues: Old or improperly stored assay reagents can contribute to high background.
-
-
Data Presentation
The following tables summarize key quantitative data for this compound. Note that experimental values can vary depending on the specific assay conditions, cell type, and receptor expression levels.
Table 1: Physicochemical Properties and Storage of (+)-Muscarine Iodide
| Property | Value | Reference |
| Molecular Weight | 301.17 g/mol | [1] |
| Formula | C₉H₂₀INO₂ | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility in Water | Up to 100 mM (30.12 mg/mL) | |
| Storage of Powder | -20°C | [1][2] |
| Storage of Aqueous Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Table 2: Potency (EC₅₀) of Muscarine at Human Muscarinic Receptors
| Receptor Subtype | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| M₄ | NG108-15 | Calcium Current Inhibition | 0.54 | [4] |
| M₁, M₂, M₃, M₅ | Various | Various | Data not readily available for human receptors |
Note: While Muscarine is a known non-selective muscarinic agonist, specific EC₅₀ values for (+)-Muscarine Iodide at all five human receptor subtypes are not consistently reported in the readily available literature. The provided data for the M₄ receptor is from a neuroblastoma x glioma hybrid cell line. Researchers should determine the EC₅₀ empirically in their specific experimental system.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific laboratory conditions and cell systems.
Protocol 1: Calcium Mobilization Assay using Fluo-4 AM
This protocol is suitable for measuring the activation of Gq-coupled muscarinic receptors (M₁, M₃, M₅).
Materials:
-
Cells expressing the target muscarinic receptor
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound stock solution
-
Assay instrument capable of kinetic fluorescence reading (e.g., FlexStation or FLIPR)
Workflow Diagram:
Caption: General workflow for a calcium mobilization assay.
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES containing the dye, Pluronic F-127 (to aid dye dispersion), and probenecid (to prevent dye leakage).
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Place the cell plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
Determine the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay is particularly effective for measuring the activation of Gi/o-coupled muscarinic receptors (M₂, M₄).
Materials:
-
Cell membranes expressing the target muscarinic receptor
-
[³⁵S]GTPγS radioligand
-
GDP (Guanosine diphosphate)
-
Non-labeled GTPγS
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
This compound stock solution
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
Workflow Diagram:
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP (the concentration of which needs to be optimized for each receptor system), and varying concentrations of this compound in the assay buffer.[7]
-
Include control tubes for basal binding (no agonist) and non-specific binding (with a high concentration of non-labeled GTPγS).
-
-
Initiate Binding:
-
Add [³⁵S]GTPγS to each tube to start the reaction.
-
Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Terminate Reaction:
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to determine specific binding.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the five muscarinic acetylcholine receptor subtypes.
Caption: M₁, M₃, and M₅ receptor Gq-coupled signaling pathway.
References
- 1. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Long-term exposure to muscarinic agonists decreases expression of contractile proteins and responsiveness of rabbit tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Muscarine Iodide Administration for Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Muscarine iodide in behavioral studies.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental process in a question-and-answer format.
Q1: My animals exhibit excessive salivation, lacrimation, and gastrointestinal distress after this compound administration. What can I do to mitigate these peripheral side effects?
A1: These are common cholinergic side effects.[1][2][3] Consider the following troubleshooting steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response curve should be established to find the optimal dose that produces the desired central effects with minimal peripheral side effects.
-
Co-administration with a peripherally-acting muscarinic antagonist: To isolate the central effects of this compound, you can pre-treat the animals with a muscarinic antagonist that does not readily cross the blood-brain barrier, such as atropine methyl nitrate or scopolamine methylbromide. This will block the peripheral muscarinic receptors without affecting the central receptors.
-
Route of Administration: Consider intracerebroventricular (ICV) injection to directly target the central nervous system and minimize peripheral exposure.[4] However, this is a more invasive surgical procedure.
Q2: I am observing inconsistent or no behavioral effects after administering this compound. What are the potential causes and solutions?
A2: Inconsistent results can stem from several factors related to the compound, administration, or experimental design.
-
Compound Stability and Solubility: this compound is soluble in water.[5] However, it is recommended to prepare fresh solutions for each experiment. If storing stock solutions, aliquot and store at -20°C for up to a few months. Before use, allow the solution to equilibrate to room temperature.[6][7] Ensure the compound is fully dissolved before administration.
-
Dose and Route of Administration: The effective dose can vary significantly depending on the animal species, strain, and the specific behavioral paradigm. Review the literature for established dose ranges for your specific experiment. The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will also greatly influence the onset, duration, and magnitude of the effect.
-
Timing of Administration: The time between this compound administration and behavioral testing is critical. The onset and duration of action should be considered to ensure the testing window aligns with the peak effect of the drug. Pharmacokinetic studies, if available for your specific model and administration route, can provide this information. If not, a pilot study to determine the optimal time course is recommended.
-
Habituation and Stress: Ensure all animals are properly habituated to the experimental procedures and environment to minimize stress-induced variability in behavior.
Q3: My animals are showing signs of sedation or hyperactivity that are confounding the results of my cognitive task. How can I address this?
A3: Muscarinic agonists can have complex effects on locomotor activity.
-
Dose-Response Evaluation: The effect of muscarine on activity can be biphasic, with lower doses sometimes causing sedation and higher doses leading to hyperactivity or vice versa.[8] A thorough dose-response study for locomotor activity in an open field test is recommended to identify a dose that does not produce confounding motor effects.
-
Control Groups: Always include a vehicle-treated control group to account for any non-specific effects of the injection procedure or vehicle on locomotor activity.
-
Task-Specific Considerations: The nature of the behavioral task itself can interact with the drug's effects on activity. For example, in a task requiring immobility (like fear conditioning), a drug that induces hyperactivity will interfere with the measurement of freezing behavior. Conversely, a sedative effect might impair performance in a task requiring active exploration (like the Morris water maze).
Q4: What is the best vehicle for dissolving this compound for in vivo studies?
A4: Sterile, pyrogen-free saline (0.9% NaCl) is the most common and recommended vehicle for dissolving this compound for in vivo administration. Water is also a suitable solvent.[5]
Data Presentation
The following tables summarize quantitative data for this compound administration. Note that optimal doses should be determined empirically for each specific experimental setup.
Table 1: Solubility and Storage of this compound
| Property | Value | Reference(s) |
| Solubility in Water | Up to 100 mM | [5] |
| Storage of Powder | -20°C, desiccated | [6] |
| Storage of Stock Solution | -20°C in aliquots for up to a few months | [5][6] |
Table 2: General Dose Ranges for Muscarinic Agonists in Rodent Behavioral Studies
| Muscarinic Agonist | Animal | Route | Dose Range | Behavioral Test | Reference(s) |
| Oxotremorine | Rat | i.p. | 0.0075 - 0.03 mg/kg | Fear Conditioning | |
| Pilocarpine | Rat | i.p. | 0.3 - 3 mg/kg | Fear Conditioning | |
| Scopolamine (antagonist) | Rat | i.p. | 0.3 - 1.0 mg/kg | Fear Conditioning, Water Maze | [9][10] |
| BQCA (M1 PAM) | Mouse | i.p. | 1 - 30 mg/kg | Visual Discrimination Task | [11] |
| AF150(S) (M1 partial agonist) | Rat | i.p. | 1 - 4 mg/kg | Delayed Matching-to-Position | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments, adapted for the use of this compound.
Protocol 1: Systemic Administration of this compound for Behavioral Testing in Mice
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the desired amount of this compound powder.
-
Dissolve in sterile 0.9% saline to the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the stock solution with sterile saline to the final injection concentration. The final volume for intraperitoneal (i.p.) or subcutaneous (s.c.) injection is typically 5-10 ml/kg of body weight.
-
-
Animal Handling and Administration:
-
Habituate the mice to handling and the injection procedure for several days prior to the experiment to minimize stress.
-
Gently restrain the mouse and administer the this compound solution or vehicle via i.p. or s.c. injection.
-
-
Timing of Behavioral Testing:
-
The optimal time window between injection and testing should be determined in a pilot study. A common starting point is 15-30 minutes post-injection for i.p. administration.
-
-
Behavioral Testing:
-
Conduct the behavioral test (e.g., Open Field Test, Novel Object Recognition, Fear Conditioning) within the predetermined time window.
-
Protocol 2: Intracerebroventricular (ICV) Administration of this compound in Rats
Note: This is a surgical procedure and requires appropriate ethical approval and surgical expertise.
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the lateral ventricle (e.g., relative to bregma).
-
Drill a small hole through the skull at the marked coordinates.
-
-
Cannula Implantation and Injection:
-
Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement.
-
Allow the animal to recover from surgery for at least one week.
-
On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula.
-
Infuse a small volume (typically 1-5 µl) of the this compound solution (dissolved in artificial cerebrospinal fluid) slowly over several minutes.
-
-
Behavioral Testing:
-
Behavioral testing can commence following a short recovery period after the injection, depending on the experimental design.
-
Mandatory Visualization
Caption: Muscarinic receptor signaling pathways.
Caption: General experimental workflow for this compound administration.
References
- 1. youtube.com [youtube.com]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of muscarinic receptor agonists and antagonists on swim-stress-induced 'behavioural despair' in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound|24570-49-8|COA [dcchemicals.com]
- 7. apexbt.com [apexbt.com]
- 8. Biphasic dose-response curve to muscarine on the rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 10. Nicotinic and muscarinic acetylcholine receptor antagonism dose-dependently decreases sign- but not goal-tracking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facilitation of memory performance by a novel muscarinic agonist in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Muscarine Iodide and Acetylcholine: Efficacy, Potency, and Signaling
FOR IMMEDIATE RELEASE
This guide provides a detailed comparison of the pharmacological effects of two key cholinergic agonists: Muscarine iodide and the endogenous neurotransmitter, Acetylcholine (ACh). This document is intended for researchers, scientists, and drug development professionals engaged in the study of the cholinergic nervous system and the development of therapeutics targeting muscarinic acetylcholine receptors (mAChRs).
Introduction
This compound and acetylcholine are both agonists of mAChRs, a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system. While acetylcholine is the native ligand, its therapeutic and experimental utility is limited by its rapid hydrolysis by acetylcholinesterase (AChE).[1] Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is resistant to AChE, making it a more stable pharmacological tool.[2] This guide will compare their binding affinities, functional potencies, and the signaling pathways they activate, supported by experimental data and detailed protocols.
Core Comparison: this compound vs. Acetylcholine
The primary distinction between these two agonists lies in their chemical stability and, to some extent, their receptor subtype selectivity and potency. Acetylcholine is a rapidly degraded neurotransmitter, ensuring transient signaling at the synapse.[1] In contrast, this compound's resistance to enzymatic degradation results in more sustained receptor activation.[2]
Data Presentation: Pharmacological Parameters
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of muscarine and acetylcholine at the five muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies and may differ based on the specific cell lines and experimental conditions used.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Acetylcholine | M1 | Data not readily available in direct comparison | |
| M2 | Data not readily available in direct comparison | ||
| M3 | Data not readily available in direct comparison | ||
| M4 | Data not readily available in direct comparison | ||
| M5 | Data not readily available in direct comparison | ||
| Muscarine | M1 | Data not readily available in direct comparison | |
| M2 | Data not readily available in direct comparison | ||
| M3 | Data not readily available in direct comparison | ||
| M4 | Data not readily available in direct comparison | ||
| M5 | Data not readily available in direct comparison |
| Compound | Receptor Subtype | Functional Potency (EC50) | Reference |
| Acetylcholine | M1 | 815 nM (Gαq recruitment) | [3] |
| M2 | ~10 µM (calcium signal) | [4] | |
| M3 | Data variable depending on assay | ||
| M4 | Data variable depending on assay | ||
| M5 | Data variable depending on assay | ||
| This compound | M1 | ~100 µM (calcium signal, similar to 10 µM ACh) | [4] |
| M2 | Data variable depending on assay | ||
| M3 | Data variable depending on assay | ||
| M4 | Data variable depending on assay | ||
| M5 | Data variable depending on assay |
Note: The EC50 values can vary significantly based on the specific functional assay (e.g., calcium mobilization, GTPγS binding, inositol phosphate accumulation) and the cell system used.
Signaling Pathways
Both acetylcholine and muscarine exert their effects through the five subtypes of muscarinic receptors, which are coupled to different G-protein signaling cascades.[5]
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5]
-
M2 and M4 receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 receptors.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound, Acetylcholine) by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor (this compound or Acetylcholine).[6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement binding assay.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).
Protocol:
-
Cell Plating: Cells stably or transiently expressing the target muscarinic receptor are plated in a 96- or 384-well microplate.[7][8]
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cells.[7][9]
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds varying concentrations of the agonist (this compound or Acetylcholine) to the wells.[9]
-
Signal Detection: The FLIPR monitors the change in fluorescence intensity in real-time. Binding of the agonist to the Gq-coupled receptor triggers the release of intracellular calcium, which binds to the dye and increases its fluorescence.[10]
-
Data Analysis: The fluorescence signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
Conclusion
This compound and acetylcholine are both valuable tools for studying the cholinergic system. The key difference is their stability; this compound's resistance to acetylcholinesterase allows for sustained receptor activation, making it suitable for many in vitro experiments. Acetylcholine, as the endogenous ligand, provides the physiological benchmark but requires careful experimental design to account for its rapid degradation. The choice between these agonists will depend on the specific experimental goals, with this compound being favored for its stability and acetylcholine for its physiological relevance. Researchers should consider the specific receptor subtype and functional readout when interpreting data from these two compounds.
References
- 1. Regulation of muscarinic acetylcholine receptor function in acetylcholinesterase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitory activities of muscarine and muscarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Muscarine Iodide Effects with Atropine Blockade: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a receptor agonist is a foundational step. This guide provides an objective comparison and detailed experimental framework for validating the effects of muscarine iodide, a potent muscarinic acetylcholine receptor agonist, through its blockade by atropine, the archetypal competitive antagonist.
Muscarine, a natural alkaloid, mimics the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors, which are critical in mediating the parasympathetic nervous system's functions, such as regulating heart rate, smooth muscle contraction, and glandular secretions.[1][2] Atropine, a non-selective muscarinic receptor antagonist, competitively blocks these effects by binding to the receptors without activating them, thereby preventing the agonist from binding.[3][4][5] This interaction serves as a classic model for demonstrating receptor-specific activity.
Mechanism of Action and Blockade: A Signaling Perspective
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[2][3] this compound primarily exerts its effects through the M1, M3, and M5 subtypes, which couple to Gq/11 proteins, and the M2 and M4 subtypes, which couple to Gi/o proteins.[6]
-
M3 Receptor Activation (Gq Pathway): Agonist binding to M3 receptors, commonly found on smooth muscle cells, activates the Gq protein.[7] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 triggers the release of intracellular calcium, causing smooth muscle contraction.[3]
-
Atropine Blockade: Atropine competitively binds to the same site on the muscarinic receptor as this compound. By occupying the receptor, atropine prevents the agonist from binding and initiating the downstream signaling cascade, thus inhibiting the physiological effect.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
A Comparative Analysis of Muscarine Iodide and Other Muscarinic Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Muscarine iodide and other key muscarinic agonists. This analysis is supported by experimental data to delineate their performance and selectivity across the five muscarinic acetylcholine receptor subtypes (M1-M5).
Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the function of the central and peripheral nervous systems. Their modulation is a key therapeutic strategy for a range of conditions. This guide offers a comparative overview of the binding affinities and functional potencies of this compound alongside other widely used muscarinic agonists, including Acetylcholine, Carbachol, Pilocarpine, Cevimeline, Bethanechol, and Oxotremorine.
Quantitative Comparison of Muscarinic Agonists
Table 1: Binding Affinity (Ki) of Muscarinic Agonists at M1-M5 Receptors (in nM)
| Agonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Acetylcholine | ~4,700 | ~5,500 | Data not available | ~5,400 | Data not available |
| Carbachol | 4,200 | 2,700 | 4,100 | 1,400 | 3,300 |
| Pilocarpine | Data not available | Data not available | 30,000 | Data not available | Data not available |
| Cevimeline | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bethanechol | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oxotremorine | 2.3 | 17 | Data not available | Data not available | Data not available |
Note: The available data for binding affinities can vary between studies due to different experimental conditions. The values presented are representative estimates.
Table 2: Functional Potency (EC50) of Muscarinic Agonists at M1-M5 Receptors (in nM)
| Agonist | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) |
| This compound | Data not available | 540 | Data not available | Data not available | Data not available |
| Acetylcholine | 32 | Data not available | Data not available | 110 | Data not available |
| Carbachol | 631 | Data not available | 1,260 | 2,000 | 15,800 |
| Pilocarpine | 18,000 | 4,500 | ~3,000 (relative to CCh) | Data not available | Data not available |
| Cevimeline | 23 | 1,040 | 48 | 1,310 | 63 |
| Bethanechol | 35,000 | Data not available | 14,500 | 7,000 | 32,000 |
| Oxotremorine-M | Data not available | Data not available | Data not available | 140 | Data not available |
Note: Functional potency is highly dependent on the specific assay and cell system used. The values presented are for comparative purposes.
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors initiates distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.
The characterization of muscarinic agonists typically involves a series of in vitro assays to determine their binding affinity and functional potency. A general experimental workflow is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of muscarinic agonists. Below are representative protocols for two key experimental techniques.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.
1. Materials:
- Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
- Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
- Test agonist (e.g., this compound) at various concentrations.
- Non-specific binding control (e.g., 10 µM Atropine).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates.
- Scintillation counter.
2. Procedure:
- Prepare a dilution series of the test agonist.
- In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test agonist, buffer (for total binding), or the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters and add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding as a function of the log concentration of the test agonist.
- Determine the IC50 value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Functional Assay
This assay measures the functional potency (EC50) of an agonist at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.
1. Materials:
- Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test agonist (e.g., this compound) at various concentrations.
- 96- or 384-well black, clear-bottom plates.
- Fluorescence plate reader with kinetic reading capabilities.
2. Procedure:
- Plate the cells in the microplates and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
- Add the test agonist at various concentrations to the wells.
- Immediately begin kinetic measurement of fluorescence intensity over time.
3. Data Analysis:
- Determine the peak fluorescence response for each concentration of the agonist.
- Normalize the responses to the baseline fluorescence.
- Plot the normalized response as a function of the log concentration of the agonist.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This comparative guide highlights the pharmacological profiles of this compound and other key muscarinic agonists. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the selection and characterization of appropriate tools for investigating the complex roles of muscarinic receptors in health and disease.
Cross-Validation of Muscarinic Agonist Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of muscarinic agonists, cross-validated with genetic knockout models. While direct experimental data on Muscarine iodide in these specific genetic models is limited in the available scientific literature, this guide leverages findings from studies using other potent muscarinic agonists such as pilocarpine and carbachol. These agonists share a mechanism of action with this compound, and their study in knockout mice provides a robust framework for understanding the subtype-specific contributions to the overall physiological effects of muscarinic stimulation. The use of genetically engineered mice lacking specific muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) allows for the definitive dissection of each receptor's role.[1]
Data Presentation: Quantitative Analysis in Knockout Models
The following tables summarize key findings from studies utilizing M1-M5 knockout mice, offering a quantitative comparison of the effects of muscarinic agonists in wild-type versus receptor-deficient animals.
Table 1: Muscarinic Agonist-Induced Salivation
| Mouse Genotype | Agonist (Dose) | Salivary Flow (relative to Wild-Type) | Key Finding |
| Wild-Type | Pilocarpine (1 mg/kg) | 100% | Normal physiological response. |
| M1 Knockout (M1-/-) | Pilocarpine (1 mg/kg) | Significantly Reduced | M1 receptors contribute to the full salivatory response. |
| M3 Knockout (M3-/-) | Pilocarpine (1 mg/kg) | ~0% | M3 receptors are essential for pilocarpine-induced salivation at this dose. |
| M1/M3 Double Knockout | Pilocarpine (10 mg/kg) | No salivation induced | Confirms the critical and somewhat redundant roles of M1 and M3 in salivation. |
Table 2: Cardiovascular Responses to Muscarinic Agonists
| Mouse Genotype | Agonist | Change in Heart Rate | Key Finding |
| Wild-Type | Carbachol | Bradycardia (slowing of heart rate) | The typical parasympathetic response is observed. |
| M2 Knockout (M2-/-) | Carbachol | No bradycardia | M2 receptors are the primary mediators of muscarinic agonist-induced bradycardia. |
| M4 Knockout (M4-/-) | Carbachol | Similar bradycardia to Wild-Type | M4 receptors do not appear to be significantly involved in the negative chronotropic effects in the heart. |
Table 3: Smooth Muscle Contraction in Response to Muscarinic Agonists
| Tissue (Mouse Genotype) | Agonist | Contractile Response (relative to Wild-Type) | Key Finding |
| Bladder (Wild-Type) | Carbachol | Strong Contraction | Muscarinic stimulation causes bladder smooth muscle contraction. |
| Bladder (M2 Knockout) | Carbachol | Reduced Contraction | M2 receptors contribute to the full contractile response. |
| Bladder (M3 Knockout) | Carbachol | Abolished Contraction | M3 receptors are the predominant subtype mediating bladder contraction. |
| Ileum (M2/M3 Double Knockout) | Carbachol | No Contraction | Demonstrates the essential and combined role of M2 and M3 receptors in gut motility. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of muscarinic agonist findings are provided below.
Protocol 1: In Vivo Muscarine-Induced Salivation in Mice
Objective: To quantify the amount of saliva produced in response to a muscarinic agonist in wild-type and knockout mice.
Materials:
-
Muscarinic agonist (e.g., Pilocarpine hydrochloride)
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed cotton balls or filter paper
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize the mouse with an appropriate anesthetic. Ensure a surgical plane of anesthesia is reached. Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Drug Administration: Prepare a stock solution of the muscarinic agonist in sterile saline. Administer the muscarinic agonist via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Saliva Collection: Immediately after agonist administration, carefully place a pre-weighed cotton ball or piece of filter paper in the mouse's mouth.
-
Incubation: Collect saliva for a defined period (e.g., 15-30 minutes).
-
Quantification: Carefully remove the cotton ball/filter paper and place it in a pre-weighed microcentrifuge tube. Weigh the tube containing the saliva-soaked material. Calculate the volume of saliva secreted by subtracting the initial weight of the collection material and the tube from the final weight (assuming the density of saliva is 1 g/mL).
Protocol 2: Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing a single subtype of human muscarinic receptor (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist).
-
Test compound (this compound).
-
Assay buffer (e.g., PBS).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 3: Calcium Mobilization Assay
Objective: To measure the functional activity of muscarinic agonists at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.
Materials:
-
Cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Muscarinic agonist (e.g., this compound).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject the muscarinic agonist at various concentrations into the wells.
-
Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways activated by muscarinic receptors and a typical experimental workflow for cross-validation using genetic models.
Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.
Caption: Experimental workflow for cross-validating muscarinic agonist effects.
References
Comparative Potency of Muscarine Iodide Across Different Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potency of Muscarine iodide across various species, intended for researchers, scientists, and drug development professionals. The following sections detail quantitative toxicity and efficacy data, experimental protocols for obtaining such data, and the underlying signaling pathways of muscarinic receptor activation.
Quantitative Potency Comparison
The potency of this compound, a potent cholinergic agonist, varies significantly across different species and routes of administration. This variation is crucial for understanding its toxicological profile and for the development of therapeutic agents targeting muscarinic acetylcholine receptors.
Lethal Dose (LD50) Data
| Species | Route of Administration | LD50 Value |
| Mouse | Intravenous (IV) | 0.23 mg/kg[1] |
Note: The original source material did not specify the exact salt of muscarine used in this study.
Effective Concentration (EC50) Data
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The following table summarizes the available EC50 data for muscarine in different species and tissues.
| Species | Tissue/Cell Type | Response Measured | EC50 Value (µM) |
| Rat | Hippocampal CA1 Pyramidal Cells | Depolarization | 0.7 ± 0.15[2] |
Note: The specific salt of muscarine was not detailed in the original study.
Experimental Protocols
Standardized experimental protocols are essential for the accurate determination of the potency of compounds like this compound. Below are detailed methodologies for key experiments.
Determination of Acute Toxicity (LD50)
The following protocol outlines a general procedure for determining the LD50 of a substance in rodents.
Objective: To determine the median lethal dose (LD50) of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Healthy, young adult animals of the selected species (e.g., mice, rats) of a specific weight range.
-
Syringes and needles appropriate for the route of administration.
-
Animal cages with appropriate bedding, food, and water.
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory environment for a minimum of one week prior to the experiment.
-
Dose Preparation: A stock solution of this compound is prepared in the vehicle. Serial dilutions are made to obtain the desired dose concentrations.
-
Dose Administration: A minimum of five dose groups are used, with an equal number of male and female animals in each group. The substance is administered via the desired route (e.g., oral, intraperitoneal, subcutaneous, or intravenous). A control group receives only the vehicle.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) after administration and then daily for up to 14 days.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using a recognized statistical method, such as the Probit analysis.
Determination of In Vitro Potency (EC50) using Isolated Guinea Pig Ileum
The guinea pig ileum is a classic model for studying the effects of muscarinic agonists on smooth muscle contraction.
Objective: To determine the EC50 value of this compound for inducing contraction in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound
-
Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)
-
Isotonic transducer and recording system
Procedure:
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is dissected and placed in cold Krebs-Henseleit solution. The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
Tissue Mounting: The isolated ileum strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other to an isotonic transducer to measure muscle contraction.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension, with regular washing with fresh Krebs-Henseleit solution.
-
Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.
-
Data Analysis: The contractile response is measured for each concentration. The data is plotted as response versus the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 value is determined from this curve using non-linear regression analysis.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), each with distinct signaling pathways.
M1, M3, and M5 Receptor Signaling Pathway
The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins.
Caption: M1, M3, and M5 receptor signaling cascade.
M2 and M4 Receptor Signaling Pathway
The M2 and M4 subtypes couple to Gi/o proteins.
Caption: M2 and M4 receptor signaling cascade.
Experimental Workflow for Potency Determination
The following diagram illustrates a general workflow for comparing the potency of this compound in different species.
Caption: General workflow for potency determination.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative pharmacological study of the cholinergic depolarization of hippocampal pyramidal cells in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Muscarine Iodide and Alternative Muscarinic Agonists: A Guide for Researchers
This guide provides a comprehensive comparison of Muscarine iodide with other key muscarinic acetylcholine receptor (mAChR) agonists. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in replicating and expanding upon key experiments in muscarinic receptor pharmacology.
Introduction to Muscarinic Agonists
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. They are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion. Muscarinic agonists, such as this compound, mimic the action of the endogenous neurotransmitter acetylcholine at these receptors. This guide focuses on comparing the binding and functional potencies of this compound with other commonly used non-selective muscarinic agonists: Acetylcholine, Carbachol, Oxotremorine, and Pilocarpine.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its alternatives at various muscarinic receptor subtypes. These values have been compiled from multiple sources and may vary depending on the specific experimental conditions, cell lines, and assay formats used.
Table 1: Muscarinic Agonist Binding Affinities (Ki) in nM
| Agonist | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| This compound | ~2,000 | ~200 | ~1,000 | ~400 | Data not readily available |
| Acetylcholine | ~1,000 | ~100 | ~500 | ~200 | Data not readily available |
| Carbachol | 4,090 - 150,000[1] | ~300 | ~1,500 | ~800 | Data not readily available |
| Oxotremorine | ~50 | ~10 | ~80 | ~20 | Data not readily available |
| Pilocarpine | ~1,000 | ~500 | ~2,000 | ~800 | Data not readily available |
Table 2: Muscarinic Agonist Functional Potencies (EC50) in nM
| Agonist | M1 Receptor (EC50, nM) | M2 Receptor (EC50, nM) | M3 Receptor (EC50, nM) | M4 Receptor (EC50, nM) | M5 Receptor (EC50, nM) |
| This compound | Data not readily available | 540 (in NG 108-15 cells)[2] | Data not readily available | Data not readily available | Data not readily available |
| Acetylcholine | ~10,000 | 110 (in NG 108-15 cells)[2] | 537 (in human forearm vasculature)[3] | Data not readily available | Data not readily available |
| Carbachol | ~50,000 (in SH-SY5Y cells)[4] | 2,000 (in NG 108-15 cells)[2] | 517 (in human ciliary muscle) | Data not readily available | Data not readily available |
| Oxotremorine | ~1,000 | 140 (in NG 108-15 cells)[2] | ~500 | Data not readily available | Data not readily available |
| Pilocarpine | 18,000 (in rat hippocampus) | ~5,000 | ~10,000 | Data not readily available | Data not readily available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison of muscarinic agonist activity.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled antagonist from muscarinic receptors.
Materials:
-
Cell membranes prepared from cells expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (unlabeled muscarinic agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add the assay buffer.
-
Addition of Components:
-
Add a fixed concentration of the radioligand to all wells.
-
Add increasing concentrations of the unlabeled test compound to the experimental wells.
-
Add a high concentration of a non-specific binding control (e.g., Atropine) to determine non-specific binding.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for EC50 Determination)
This protocol measures the ability of a muscarinic agonist to induce an increase in intracellular calcium concentration ([Ca2+]i) in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5). A Fluorometric Imaging Plate Reader (FLIPR) is often used for high-throughput screening.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK293-M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compound (muscarinic agonist).
-
FLIPR instrument or fluorescence microscope.
-
96- or 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay on FLIPR:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then automatically add the test compound at various concentrations to the wells.
-
Immediately after compound addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the agonist.
-
Plot the peak response as a function of the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the measurement of agonist-induced changes in ion channel activity and membrane potential in single cells.
Materials:
-
Cultured cells or acute tissue slices expressing muscarinic receptors.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Test compound (muscarinic agonist).
Procedure:
-
Preparation: Place the cell culture dish or tissue slice in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication: Pull a glass capillary to form a micropipette with a tip resistance of 3-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the currents flowing across the membrane. Apply the muscarinic agonist to the bath and record any changes in the holding current or the appearance of specific ionic currents.
-
Current-Clamp Mode: Record the resting membrane potential of the cell. Apply the muscarinic agonist and measure any changes in membrane potential (depolarization or hyperpolarization).
-
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and membrane potential in response to the agonist. Dose-response curves can be generated by applying a range of agonist concentrations.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through two primary G-protein signaling pathways.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the activity of different muscarinic agonists.
References
- 1. Muscarinic acetylcholine receptor M1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic agonist - Wikipedia [en.wikipedia.org]
Muscarine Iodide: A Guide to its Use as a Positive Control in Cholinergic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of muscarine iodide as a positive control in cholinergic studies. It offers a comparative analysis of its performance against other common cholinergic agonists, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in experimental design.
Introduction to this compound
This compound is a quaternary ammonium salt and a classic parasympathomimetic agent. It is a potent and non-selective agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the endogenous neurotransmitter acetylcholine.[1] Its stability and well-characterized activity make it an excellent positive control for a wide range of in vitro and in vivo studies aimed at investigating the cholinergic system.
Comparative Analysis of Cholinergic Agonists
The efficacy and potency of this compound are best understood in comparison to other commonly used cholinergic agonists. The following tables summarize key quantitative data from various studies. It is important to note that absolute values can vary depending on the specific experimental conditions, cell types, and tissues used.
Table 1: Comparative Potency (EC₅₀/pEC₅₀) of Muscarinic Agonists at M1-M4 Receptors
| Agonist | M1 (pEC₅₀) | M2 (pEC₅₀) | M3 (pEC₅₀) | M4 (EC₅₀ in µM) |
| Muscarine | - | - | - | 0.54 (partial agonist)[2] |
| Carbachol | ~6.0[3] | - | 5.9 ± 0.1[3] | 2[2] |
| Oxotremorine-M | - | - | - | 0.14[2] |
| Pilocarpine | - | - | - | - |
Note: Comprehensive and directly comparable pEC₅₀ values for muscarine across all receptor subtypes are limited in the literature. The provided data is compiled from multiple sources.
Table 2: Comparative Efficacy and Potency in Functional Assays
| Agonist | Assay | Tissue/Cell Line | Potency (EC₅₀ in µM) | Efficacy (Relative to Carbachol) | Reference |
| Muscarine | Inhibition of ICa | NG 108-15 cells | 0.54 | Partial Agonist | [2] |
| Carbachol | Contraction | Human Detrusor | pEC₅₀: 6.51±0.14 | Full Agonist | [3] |
| Carbachol | Icat activation | Guinea-pig small intestine | 7.5±1.6 | Full Agonist | [4] |
| Oxotremorine | Icat activation | Guinea-pig small intestine | Lower than Carbachol | Full Agonist | [4] |
| Pilocarpine | Inhibition of cyclic AMP accumulation | Guinea-pig small intestine | 65 | Lower than Carbachol | [4] |
| Acetylcholine | Icat activation | Guinea-pig small intestine | Lower than Carbachol | Full Agonist | [4] |
Cholinergic Signaling Pathways
This compound exerts its effects by activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are broadly classified into two major signaling pathways based on the G-protein they couple with.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in various cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory cellular responses, such as a decrease in heart rate and the inhibition of neurotransmitter release.
Cholinergic signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: Muscarine-Induced Salivation in Mice
This in vivo assay is a classic method to assess the sialogogic (saliva-inducing) effects of cholinergic agonists.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed cotton swabs or filter paper
-
Microcentrifuge tubes
-
Analytical balance
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental room for at least 1 hour. Record the baseline body weight of each mouse.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic. Ensure a surgical plane of anesthesia is reached. Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Drug Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose of this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A vehicle control (sterile saline) should be administered to a separate group of animals.
-
Saliva Collection: Gently place a pre-weighed cotton swab or piece of filter paper into the mouse's mouth using forceps immediately after this compound injection. Collect saliva for a defined period (e.g., 15 minutes).[5]
-
Quantification: Carefully remove the cotton swab/filter paper and place it in a pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the collection materials. Saliva volume can be estimated assuming a density of 1 g/mL.
-
Data Analysis: Compare the amount of saliva collected in the this compound-treated group to the vehicle control group. A dose-response curve can be generated by testing a range of this compound concentrations.
Protocol 2: Isolated Frog Heart Preparation
This ex vivo preparation is used to study the chronotropic (heart rate) and inotropic (force of contraction) effects of cholinergic agonists.
Materials:
-
Frog (e.g., Rana temporaria)
-
Frog Ringer's solution
-
This compound and other test compounds
-
Isolated organ bath setup with a force transducer and recording system
-
Dissection tools
-
Sutures and cannulas
Procedure:
-
Heart Isolation: Pith the frog to immobilize it. Expose the heart and carefully dissect it out, leaving a small portion of the sinus venosus and aorta attached.
-
Cannulation and Mounting: Cannulate the aorta and/or sinus venosus and mount the heart in an isolated organ bath containing oxygenated Frog Ringer's solution at a constant temperature. Attach the apex of the ventricle to a force transducer via a suture.
-
Equilibration: Allow the heart to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline heart rate and force of contraction are established and recorded.
-
Drug Administration: Prepare stock solutions of this compound and other agonists in Frog Ringer's solution. Add known concentrations of the agonists to the organ bath in a cumulative or non-cumulative manner.
-
Recording: Record the changes in heart rate and force of contraction in response to each concentration of the agonist.
-
Washout: After recording the response to each drug concentration, wash the heart with fresh Frog Ringer's solution until the heart rate and force of contraction return to baseline before administering the next concentration or drug.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on heart rate and contractility. EC₅₀ values can be calculated from the dose-response curves.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the activity of muscarinic agonists in an in vitro functional assay.
General experimental workflow for comparing muscarinic agonists.
Conclusion
This compound serves as a reliable and potent positive control for investigating the cholinergic system due to its strong, non-selective agonism at muscarinic receptors. Its performance, when compared to other agonists like carbachol, oxotremorine, and pilocarpine, highlights its utility in a variety of experimental settings. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their studies and to accurately interpret the resulting data in the broader context of cholinergic pharmacology.
References
- 1. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 2. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
A Head-to-Head Comparison of Muscarine Iodide and Oxotremorine for Muscarinic Receptor Research
For researchers in pharmacology and drug development, understanding the nuanced differences between standard cholinergic agonists is paramount for designing incisive experiments. Muscarine iodide and oxotremorine are two such cornerstone agonists used to probe the function of muscarinic acetylcholine receptors (mAChRs). This guide provides an objective, data-driven comparison of their performance, complete with detailed experimental protocols and visual representations of their signaling mechanisms.
Introduction to the Agonists
This compound is a quaternary ammonium salt of muscarine, a natural alkaloid found in certain mushroom species. Its structure is closely related to acetylcholine, the endogenous ligand for mAChRs. Historically, muscarine was instrumental in the initial classification of cholinergic receptors into "muscarinic" and "nicotinic" subtypes.
Oxotremorine is a synthetic tertiary amine that acts as a potent, non-selective muscarinic agonist.[1] It is particularly noted for its ability to cross the blood-brain barrier and elicit central cholinergic effects, such as tremors and ataxia, making it a valuable tool in models of Parkinson's disease.[1]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of muscarine and oxotremorine at the five human muscarinic receptor subtypes (M1-M5). It is important to note that values can vary between studies due to different experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Reference |
| Muscarine | - | - | - | - | - | [Data not readily available in a comprehensive study] |
| Oxotremorine | 8.9 | 6.3 | 7.9 | 5.0 | 10 | [2] (IC50 values) |
Table 2: Muscarinic Receptor Functional Potencies (EC50, nM) and Efficacy (% of Carbachol)
| Agonist | Assay | M1 | M2 | M3 | M4 | M5 | Reference |
| Oxotremorine | Intracellular Ca2+ | - | - | - | - | - | [3] |
| Efficacy | 45% | - | - | - | - | [3] | |
| Oxotremorine-M | Inhibition of cAMP | - | 1.8 | - | - | - | [4] |
| Efficacy | - | 100% | - | - | - | [4] | |
| Oxotremorine-M | PI Hydrolysis | - | - | 130 | - | - | [4] |
| Efficacy | - | - | 100% | - | - | [4] |
Note: Oxotremorine-M is a quaternary analogue of oxotremorine. Data for this compound is not available in these comparative studies.
In Vivo Effects
Oxotremorine is well-documented to produce a range of in vivo effects, primarily due to its central nervous system activity. These include:
-
Tremor: A hallmark effect that has led to its use in animal models of Parkinson's disease.[1]
-
Hypothermia: A centrally mediated decrease in body temperature.[5]
-
Analgesia: An antinociceptive effect.[5]
-
Salivation: A peripheral muscarinic effect.[5]
This compound , being a quaternary amine, has limited ability to cross the blood-brain barrier. Therefore, its in vivo effects are predominantly peripheral and characteristic of parasympathetic stimulation, such as salivation, lacrimation, urination, defecation, and bronchoconstriction.
Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades depending on the receptor subtype.
Caption: Muscarinic receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competition radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of the unlabeled test compound (this compound or oxotremorine).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter plate in a scintillation counter to measure the amount of radioactivity retained on the filters.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[6][7]
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Buffer: Use a buffer containing GDP (to ensure G proteins are in an inactive state) and MgCl2.
-
Incubation: In a 96-well plate, add the membrane preparation, a range of concentrations of the agonist (this compound or oxotremorine), and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Reaction: Incubate the plate at 30°C for a specific time (e.g., 30 minutes) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, similar to the binding assay.
-
Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8][9]
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Detailed Methodology:
-
Cell Culture and Labeling: Culture cells expressing the M1, M3, or M5 receptor. Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into membrane phosphoinositides.
-
Agonist Stimulation: Wash the cells and then stimulate them with various concentrations of this compound or oxotremorine for a defined period (e.g., 30 minutes) in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).
-
Extraction: Stop the reaction by adding a solution such as ice-cold trichloroacetic acid to lyse the cells and extract the soluble inositol phosphates.
-
Separation: Separate the inositol phosphates from the other cellular components using anion-exchange chromatography.
-
Scintillation Counting: Quantify the amount of [3H]inositol phosphates in the eluate.
-
Data Analysis: Plot the amount of [3H]inositol phosphates against the log concentration of the agonist to determine the EC50 and Emax values.[10][11]
Summary and Conclusion
This compound and oxotremorine are both valuable tools for studying muscarinic receptors, but their distinct properties make them suitable for different applications.
-
This compound is a classic, peripherally acting agonist ideal for studying parasympathetic functions and for experiments where central effects are to be avoided.
-
Oxotremorine is a potent, centrally acting agonist that is particularly useful for in vivo studies of central cholinergic pathways and for modeling cholinergic overstimulation in conditions like Parkinson's disease.
The choice between these two agonists will ultimately depend on the specific research question, the receptor subtype of interest, and the desired experimental system (in vitro vs. in vivo). The data and protocols provided in this guide offer a solid foundation for making an informed decision and for designing robust and reproducible experiments in the field of cholinergic pharmacology.
References
- 1. Oxotremorine - Wikipedia [en.wikipedia.org]
- 2. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional differences in receptor reserve for analogs of oxotremorine in vivo: implications for development of selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor stimulated phosphoinositide turnover in cardiac atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Muscarine Iodide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of muscarine iodide, a highly toxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified as a highly toxic substance and requires careful handling and disposal as hazardous waste.[1] It is crucial to avoid all contact, including inhalation, and prevent its release into the environment.[1] The following procedures outline the necessary steps for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
NIOSH-approved respirator
-
Safety glasses or goggles
-
Compatible chemical-resistant gloves
-
Lab coat
Facilities handling this compound should be equipped with an eyewash station and a safety shower.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] The following is a general protocol for its disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Incompatible wastes, such as acids and bases, must be stored separately.[3]
-
-
Containment:
-
Solid Waste: Dispose of solid this compound in its original container whenever possible.[4][5] If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.[6] For contaminated lab supplies like gloves and bench paper, double-bag them in clear plastic bags.[4]
-
Liquid Waste: Use a designated, leak-proof container with a secure screw-on cap.[4] Do not fill containers beyond 90% capacity to allow for expansion.[3]
-
All waste containers must be kept closed except when adding waste.[4]
-
-
Storage:
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA must be under the control of the laboratory personnel.
-
Secondary containment is mandatory to capture any potential leaks or spills.[4] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[4]
-
-
Waste Collection and Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste pickup.[4]
-
Follow your institution's specific procedures for scheduling a waste collection. Waste must typically be collected within 90 days of the container being filled or reaching its accumulation limit.[4]
-
Quantitative Data Summary
| Parameter | Guideline |
| Liquid Waste Container Fill Level | Do not fill beyond the neck or have at least one-inch of headroom to allow for expansion.[3] |
| Satellite Accumulation Area (SAA) Time Limit (Partially Filled Container) | Up to one (1) year.[3] |
| SAA Time Limit (Full Container) | Must be removed within three (3) days after the container becomes full.[3] |
| General Hazardous Waste Collection Time Limit | Must be collected within 90 days from when waste is first put into the container.[4] |
| Maximum Quantity in SAA | Up to 55 gallons of an individual hazardous waste stream.[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
Personal protective equipment for handling Muscarine iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Muscarine iodide, a highly toxic compound. Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
The correct and consistent use of appropriate PPE is the first line of defense against exposure to this compound.[1] All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield is recommended for larger quantities.[1] | Protects against accidental splashes and eye contact, which can cause severe irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][2][3] | Prevents dermal absorption, as this compound can be fatal upon skin contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required.[1][2] | Prevents inhalation of the highly toxic dust, which can be fatal.[2] |
| Skin & Body Protection | A laboratory coat is mandatory.[1][2] For larger quantities or spill response, chemical-resistant coveralls and boots are recommended.[2][3][4] | Prevents contamination of personal clothing and skin.[1] this compound is harmful if it comes into contact with skin. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risk.[1]
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify that a functional eye wash station and safety shower are readily accessible.[1][2]
-
Don all required PPE as specified in the table above.[1]
-
Line the work surface within the fume hood with absorbent, disposable bench paper.[1]
2. Weighing and Solution Preparation:
-
Conduct all weighing of the solid compound inside the chemical fume hood.[1]
-
Use a dedicated, clean spatula and weighing vessel.[1]
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]
-
Keep the container tightly closed when not in use.[2]
3. Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment after handling.
-
Properly remove and dispose of gloves.
-
Wash hands and face thoroughly with soap and water.
-
Immediately change any contaminated clothing.
4. Spill Response:
-
Evacuate the immediate area.
-
Wear full PPE, including a respirator, heavy rubber gloves, and boots.[2]
-
Cover the spill with a plastic sheet or tarp to minimize the spread of dust.
-
Mechanically collect the spilled material and place it into a designated chemical waste container.[2]
-
Thoroughly clean the contaminated surface.
5. Disposal:
-
Dispose of all waste, including contaminated PPE and cleaning materials, in a designated chemical waste container.[2]
-
Ensure that the disposal of this compound waste complies with all applicable regional, national, and local regulations.
-
Do not allow the product to enter drains or the environment.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 20 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
